AZD8154
Description
Properties
CAS No. |
2215022-45-8 |
|---|---|
Molecular Formula |
C27H29N5O4S2 |
Molecular Weight |
551.7 g/mol |
IUPAC Name |
2-[(1S)-1-cyclopropylethyl]-5-[4-methyl-2-[[6-(2-oxopyrrolidin-1-yl)-2-pyridinyl]amino]-1,3-thiazol-5-yl]-7-methylsulfonyl-3H-isoindol-1-one |
InChI |
InChI=1S/C27H29N5O4S2/c1-15-25(37-27(28-15)30-21-6-4-7-22(29-21)31-11-5-8-23(31)33)18-12-19-14-32(16(2)17-9-10-17)26(34)24(19)20(13-18)38(3,35)36/h4,6-7,12-13,16-17H,5,8-11,14H2,1-3H3,(H,28,29,30)/t16-/m0/s1 |
InChI Key |
XOMFDZJQLSPGGV-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC2=NC(=CC=C2)N3CCCC3=O)C4=CC5=C(C(=C4)S(=O)(=O)C)C(=O)N(C5)[C@@H](C)C6CC6 |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC(=CC=C2)N3CCCC3=O)C4=CC5=C(C(=C4)S(=O)(=O)C)C(=O)N(C5)C(C)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
AZD8154: A Technical Deep-Dive into its Mechanism of Action in Asthma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for AZD8154, a potent and selective dual phosphoinositide 3-kinase (PI3K) γ and δ inhibitor investigated for the treatment of asthma. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an inhaled therapeutic candidate designed to target the underlying inflammatory processes in asthma. Its primary mechanism of action is the dual inhibition of the p110γ and p110δ catalytic subunits of PI3K.[1][2] These isoforms are predominantly expressed in leukocytes, which are key drivers of airway inflammation in asthma.[3][4]
By inhibiting PI3Kγ and PI3Kδ, this compound effectively blocks the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the subsequent activation of the downstream signaling cascade, most notably the phosphorylation of Akt (also known as protein kinase B).[5] The suppression of the PI3K/Akt pathway ultimately leads to a reduction in airway inflammation, evidenced by decreased recruitment of eosinophils and neutrophils, and inhibition of pro-inflammatory cytokine release. Preclinical studies have demonstrated that this compound's inhibitory effects are specific to the PI3K pathway, as it does not directly affect the activation of STAT and NF-κB pathways.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Inhibition of PI3K Isoforms by this compound
| PI3K Isoform | Species | pIC50 | IC50 (nM) |
| PI3Kγ | Human | 9.1 | 0.79 |
| Dog | 8.5 | 3.0 | |
| Mouse | 8.0 | 9.5 | |
| PI3Kδ | Human | 9.2 | 0.69 |
| Dog | 8.5 | 3.4 | |
| Mouse | 8.6 | 2.7 | |
| PI3Kα | Human | 7.2 | 61 |
| Dog | 7.5 | 30 | |
| Mouse | 7.8 | 15 | |
| PI3Kβ | Human | 5.9 | 1400 |
| Dog | 6.5 | 301 | |
| Mouse | 5.6 | 2600 |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | PI3K Isoform Target | pIC50 | IC50 (nM) |
| RAW 264 | PI3Kγ | 9.1 | 0.76 |
| JEKO-1 | PI3Kδ | 8.4 | 4.3 |
| PDPK1 | PI3Kα | <4.7 | >18400 |
| TOR7 | PI3Kβ | <4.5 | >30000 |
Table 3: In Vivo Efficacy of this compound in a Rat Inhaled LPS Model
| This compound Dose (mg/kg) | Inhibition of BALf Neutrophil Recruitment |
| 0.3 | 83% |
| 0.1 | 51% |
| 0.02 | Mild/No Inhibition |
Table 4: In Vivo Efficacy of Inhaled this compound in a Rat Ovalbumin Challenge Model
| This compound Dose (µg/kg) | Observed Effects |
| 69 to 1180 | Dose-dependent inhibition of eosinophil influx |
| Inhibition of cytokine release (IL-13, IL-17) | |
| Inhibition of S6 ribosomal protein phosphorylation |
Experimental Protocols
Rat Ovalbumin (OVA)-Induced Allergic Asthma Model
This model was utilized to evaluate the in vivo efficacy of this compound in a setting of allergic airway inflammation.
-
Sensitization: Male Brown Norway rats were sensitized on days 0 and 14 via intraperitoneal injections of ovalbumin (OVA) mixed with aluminum hydroxide as an adjuvant.
-
Drug Administration: On day 28, one hour prior to the allergen challenge, rats were administered a single intratracheal dose of this compound (0.02, 0.1, or 0.3 mg/kg), budesonide (3 mg/kg as a comparator), or vehicle, under light isoflurane anesthesia.
-
Allergen Challenge: Following drug administration, rats were exposed to an aerosolized solution of 1% (w/v) OVA in isotonic saline for 30 minutes. A control group was sham-challenged with saline only.
-
Endpoint Analysis: At various time points post-challenge (e.g., 2 and 24 hours), key readouts were assessed. This included the analysis of bronchoalveolar lavage fluid (BALf) for inflammatory cell counts (neutrophils and eosinophils), measurement of phosphorylated Akt (pAkt) in lung tissue as a marker of PI3K pathway activation, and evaluation of lung function changes to assess the late asthmatic response.
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay
This assay was used to determine the effect of this compound on cytokine release from human immune cells derived from asthmatic patients.
-
Cell Isolation: PBMCs were isolated from blood samples of severe asthmatic patients.
-
Cell Stimulation: The isolated PBMCs were stimulated with anti-CD2, CD3, and CD28 antibodies to induce T-cell activation and cytokine production.
-
Drug Treatment: The stimulated cells were treated with varying concentrations of this compound.
-
Endpoint Analysis: The supernatant was collected and analyzed for the levels of key cytokines to determine the dose-dependent inhibitory effect of this compound on their release.
Visualizations
Signaling Pathway of this compound in Asthma
Caption: this compound inhibits PI3Kγ and PI3Kδ, blocking the PI3K/Akt signaling pathway.
Experimental Workflow for the Rat Ovalbumin Challenge Model
References
AZD8154: A Technical Guide to Dual PI3K Gamma and Delta Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AZD8154, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms. This document details the core mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols to support further research and development in this area.
Core Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The PI3Kγ and PI3Kδ isoforms are predominantly expressed in leukocytes, making them key targets for modulating immune responses.[2][3]
This compound is a dual inhibitor that selectively targets the p110γ and p110δ catalytic subunits of the PI3K enzyme.[4][5] By inhibiting these isoforms, this compound effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent suppression of the PI3K/AKT signaling cascade ultimately leads to a reduction in inflammatory responses.
Below is a diagram illustrating the PI3K/AKT signaling pathway and the points of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro PI3K Enzyme Inhibition
| PI3K Isoform | Species | pIC50 | IC50 (nM) |
| PI3Kγ | Human | 9.1 | 0.79 |
| Dog | 8.5 | 3.0 | |
| Mouse | 8.0 | 9.5 | |
| PI3Kδ | Human | 9.2 | 0.69 |
| Dog | 8.5 | 3.4 | |
| Mouse | 8.6 | 2.7 | |
| PI3Kα | Human | 7.2 | 61 |
| Dog | 7.5 | 30 | |
| Mouse | 7.8 | 15 | |
| PI3Kβ | Human | 5.9 | 1400 |
| Dog | 6.5 | 301 | |
| Mouse | 5.6 | 2600 |
Table 2: In Vitro Cell-Based Inhibition
| Target Pathway | Cell Line | pIC50 | IC50 (nM) |
| PI3Kγ | RAW 264 | 9.1 | 0.76 |
| PI3Kδ | JEKO-1 | 8.4 | 4.3 |
| PI3Kα | PDPK1 | <4.7 | >18400 |
| PI3Kβ | TOR7 | <4.5 | >30000 |
Table 3: In Vivo Efficacy in Rat Models
| Model | Endpoint | Dose (mg/kg) | Inhibition (%) |
| Inhaled LPS Model | BALf Neutrophil Recruitment | 0.3 | 83 |
| 0.1 | 51 | ||
| 0.02 | Mild/No | ||
| Ovalbumin Challenge Model | Phosphorylation of S6 Ribosomal Protein | 69 - 1180 µg/kg | Dose-dependent |
| Cytokine Release (IL-13, IL-17) | 69 - 1180 µg/kg | Dose-dependent | |
| Eosinophil Influx | 69 - 1180 µg/kg | Dose-dependent |
Table 4: Phase 1 Clinical Pharmacokinetics in Healthy Volunteers (Inhaled Administration)
| Parameter | Value |
| Terminal Mean Half-life | 18.0 - 32.0 hours |
| Pulmonary Bioavailability | 94.1% |
| Time to Maximum Concentration (tmax) | 0.17 - 0.75 hours |
| Dose Proportionality | Observed in the 0.1 to 7.7 mg range |
| Accumulation (after 9 days) | 2- to 3-fold |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
In Vitro PI3K Enzyme Inhibition Assay
The inhibitory activity of this compound against PI3K isoforms is determined using a biochemical assay that measures the formation of ADP, a product of the kinase reaction.
Protocol:
-
Reaction Setup: A reaction buffer containing the purified PI3K enzyme (e.g., p110γ/p85α), a lipid substrate (e.g., PIP2), and ATP is prepared.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.
-
Detection: A detection reagent, such as ADP-Glo™, is added to terminate the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence is measured, and the data are used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.
Cell-Based PI3K Pathway Inhibition Assays
Cell-based assays are crucial for determining the potency of this compound in a more physiologically relevant context.
3.2.1. PI3Kγ Activity in RAW 264.7 Cells
The murine macrophage-like cell line RAW 264.7 is used to assess the inhibition of PI3Kγ.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The PI3Kγ pathway is activated by stimulating the cells with a relevant agonist.
-
Endpoint Measurement: Inhibition of PI3Kγ is assessed by measuring the expression of downstream markers, such as CD11b, using flow cytometry.
-
Data Analysis: IC50 values are determined by plotting the inhibition of marker expression against the concentration of this compound.
3.2.2. PI3Kδ Activity in JEKO-1 Cells
The human mantle cell lymphoma cell line JEKO-1 is utilized to evaluate the inhibition of PI3Kδ.
Protocol:
-
Cell Culture: JEKO-1 cells are maintained in suspension culture.
-
Inhibitor Treatment: Cells are treated with a range of this compound concentrations.
-
Stimulation: The B-cell receptor (BCR) pathway, which signals through PI3Kδ, is activated.
-
Endpoint Measurement: The phosphorylation of downstream signaling proteins, such as AKT and S6 ribosomal protein, is measured by Western blotting or other immunoassays.
-
Data Analysis: The reduction in phosphorylation is quantified to determine the IC50 of this compound for PI3Kδ inhibition.
In Vivo Rat Ovalbumin Challenge Model
This model of allergic asthma is used to evaluate the anti-inflammatory effects of this compound in vivo.
Protocol:
-
Sensitization: Rats are sensitized to ovalbumin (OVA) through intraperitoneal injections to induce an allergic phenotype.
-
Drug Administration: A specified period after sensitization, rats are administered this compound via inhalation.
-
Ovalbumin Challenge: Following drug administration, the rats are challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.
-
Sample Collection: At a designated time point after the challenge, bronchoalveolar lavage fluid (BALF) and lung tissue are collected.
-
Analysis: BALF is analyzed for inflammatory cell influx (e.g., eosinophils and neutrophils) and cytokine levels (e.g., IL-13, IL-17). Lung tissue can be processed to measure the phosphorylation of downstream signaling proteins like S6 ribosomal protein.
In Vivo Rat LPS-Induced Inflammation Model
This model is used to assess the ability of this compound to inhibit acute lung inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria.
Protocol:
-
Drug Administration: Rats are treated with this compound, typically via inhalation or intratracheal administration.
-
LPS Challenge: A solution of LPS is administered directly into the lungs of the rats to induce an inflammatory response.
-
Sample Collection: After a set period, BALF is collected.
-
Analysis: The BALF is analyzed to determine the number of neutrophils, a key indicator of acute inflammation. The reduction in neutrophil count in this compound-treated animals compared to a vehicle control group is used to calculate the percentage of inhibition.
Conclusion
This compound is a potent and selective dual inhibitor of PI3Kγ and PI3Kδ with a promising pharmacokinetic and safety profile. The data presented in this technical guide highlight its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provide a foundation for researchers and drug development professionals to further investigate the properties and applications of this compound and other dual PI3Kγ/δ inhibitors.
References
- 1. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.es [promega.es]
- 4. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Enzyme Activity and Inhibition during Studies in Solution, In Vitro and In Vivo with CatalyCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Effects of AZD8154
For Researchers, Scientists, and Drug Development Professionals
Introduction to AZD8154
This compound is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.[1] Developed by AstraZeneca, this small molecule was investigated as an inhaled treatment for respiratory and immunological diseases, particularly asthma.[2][3] The rationale for targeting PI3Kγ and PI3Kδ stems from their predominant expression in leukocytes, where they play a crucial role in initiating downstream signaling cascades involved in immune cell differentiation, proliferation, migration, and survival. By inhibiting these specific isoforms, this compound aims to provide targeted immunomodulation with potentially fewer side effects than pan-PI3K inhibitors. Preclinical and early clinical studies have explored its efficacy in attenuating airway inflammation and hyperresponsiveness.
Mechanism of Action and Downstream Signaling
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the p110γ and p110δ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger that recruits proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably Akt (also known as protein kinase B).
The inhibition of PI3Kγ and PI3Kδ by this compound leads to a significant reduction in the activation of the PI3K/Akt/mTOR signaling pathway. This has several downstream consequences:
-
Inhibition of Akt Phosphorylation: this compound treatment leads to a dose-dependent reduction in the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), which is a critical step for its activation.
-
Modulation of Downstream Akt Substrates: The reduced activity of Akt affects the phosphorylation status and function of its numerous downstream targets. A key example is the mTOR complex 1 (mTORC1) pathway.
-
Inhibition of S6 Ribosomal Protein Phosphorylation: A downstream effector of the mTORC1 pathway is the S6 kinase (S6K), which in turn phosphorylates the S6 ribosomal protein (S6RP). This compound has been shown to inhibit the phosphorylation of S6RP, indicating a blockade of this signaling cascade. This inhibition can impact protein synthesis and cell growth.
-
Reduction of Inflammatory Mediator Release: By attenuating PI3K signaling in immune cells, this compound effectively reduces the release of pro-inflammatory cytokines such as IL-5, IL-13, and IL-17.
-
Inhibition of Immune Cell Recruitment and Activation: The compound has been demonstrated to decrease the recruitment of neutrophils and eosinophils to sites of inflammation. It also inhibits the expression of activation markers like CD11b on the surface of eosinophils and neutrophils.
Quantitative Data Summary
The following tables summarize the key quantitative data on the inhibitory activity and downstream effects of this compound.
Table 1: In Vitro PI3K Isoform Inhibition
| PI3K Isoform | Species | pIC50 | IC50 (nM) | Cell Line | pIC50 (Cell-based) | IC50 (nM) (Cell-based) |
| PI3Kγ | Human | 9.1 | 0.79 | RAW 264 | 9.1 | 0.76 |
| Dog | 8.5 | 3.0 | ||||
| Mouse | 8.0 | 9.5 | ||||
| PI3Kδ | Human | 9.2 | 0.69 | JEKO-1 | 8.4 | 4.3 |
| Dog | 8.5 | 3.4 | ||||
| Mouse | 8.6 | 2.7 | ||||
| PI3Kα | Human | 7.2 | 61 | PDPK1 | <4.7 | >18400 |
| Dog | 7.5 | 30 | ||||
| Mouse | 7.8 | 15 | ||||
| PI3Kβ | Human | 5.9 | 1400 | TOR7 | <4.5 | >30000 |
| Dog | 6.5 | 301 | ||||
| Mouse | 5.6 | 2600 |
Table 2: In Vivo Efficacy in a Rat Inhaled LPS Model
| This compound Dose (mg/kg) | Inhibition of BALf Neutrophil Recruitment (%) |
| 0.3 | 83 |
| 0.1 | 51 |
| 0.02 | Mild/No Inhibition |
Table 3: In Vivo Efficacy in a Rat Ovalbumin Challenge Model
| This compound Dose (µg/kg) | Effect |
| 69 - 1180 | Dose-dependent inhibition of S6 ribosomal protein phosphorylation |
| 69 - 1180 | Dose-dependent inhibition of cytokine release (IL-13, IL-17) |
| 69 - 1180 | Dose-dependent inhibition of eosinophil influx |
Key Experimental Findings and Methodologies
In Vivo Rat Model of Allergic Asthma (Ovalbumin Challenge)
This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics key features of allergic asthma.
-
Animal Model: Male Brown-Norway rats are typically used for this model.
-
Sensitization: Rats are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide. This is typically done on multiple days (e.g., days 0, 7, and 14) to induce a robust allergic phenotype.
-
Challenge: After the sensitization period, rats are challenged with an aerosolized solution of OVA to induce an asthmatic response. This is often performed on consecutive days (e.g., days 21-28).
-
This compound Administration: this compound is administered intratracheally prior to the OVA challenge to ensure direct delivery to the lungs.
-
Readouts:
-
Bronchoalveolar Lavage (BAL): At a specified time post-challenge, the lungs are lavaged with a buffered saline solution. The collected BAL fluid is then analyzed for inflammatory cell influx (e.g., eosinophils, neutrophils) by cell counting.
-
Cytokine Analysis: Cytokine levels (e.g., IL-5, IL-13, IL-17) in the BAL fluid or lung homogenates are measured using enzyme-linked immunosorbent assays (ELISAs).
-
Phosphoprotein Analysis: Lung tissue is collected and processed for Western blot analysis to determine the phosphorylation status of key signaling proteins like Akt and S6 ribosomal protein. This involves tissue homogenization, protein quantification, SDS-PAGE, transfer to a membrane, and incubation with specific primary and secondary antibodies.
-
In Vivo Rat Model of LPS-Induced Pulmonary Inflammation
This model is used to assess the anti-inflammatory effects of a compound in response to a bacterial component-induced inflammation, which is heavily neutrophil-driven.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Challenge: Rats are exposed to an aerosolized solution of lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli).
-
This compound Administration: this compound is administered via inhalation prior to the LPS challenge.
-
Readouts:
-
Bronchoalveolar Lavage (BAL): BAL is performed to collect fluid and cells from the lungs.
-
Neutrophil Count: The number of neutrophils in the BAL fluid is quantified to assess the extent of inflammation.
-
In Vitro Human Peripheral Blood Mononuclear Cell (PBMC) Assays
These assays are used to determine the direct effect of the compound on human immune cells.
-
Cell Isolation: PBMCs are isolated from the whole blood of healthy donors or asthmatic patients using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: The isolated PBMCs are cultured in appropriate media and stimulated with a cocktail of antibodies (e.g., anti-CD2, anti-CD3, and anti-CD28) to induce T-cell activation and cytokine release.
-
This compound Treatment: this compound is added to the cell cultures at various concentrations prior to stimulation.
-
Readouts:
-
Cytokine Release: The concentration of various cytokines in the cell culture supernatant is measured by ELISA or multiplex assays.
-
Cell Surface Marker Expression: The expression of activation markers, such as CD11b on eosinophils and neutrophils, is quantified using flow cytometry. The cells are stained with fluorescently labeled antibodies specific for the markers of interest.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PI3Kγ/δ, blocking the PI3K/Akt/mTOR pathway.
Caption: Workflow for in vivo rat models of airway inflammation.
Caption: Workflow for in vitro human PBMC assays.
References
AZD8154 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structure-activity relationship (SAR) of AZD8154, a potent and selective dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ). Developed for the treatment of respiratory diseases such as asthma, the optimization of this compound from an initial screening hit involved extensive medicinal chemistry efforts to achieve high potency, isoform selectivity, and desirable pharmacokinetic properties for inhaled administration.[1][2] This document provides a comprehensive overview of the SAR data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Structure-Activity Relationship Data
The development of this compound stemmed from a previously identified series of PI3Kγ inhibitors.[1][3] The exploration of SAR focused on modifications at two key positions of the molecular scaffold to introduce potent PI3Kδ inhibitory activity and optimize the overall compound profile.[1] The following tables summarize the quantitative data for this compound and key precursor compounds, highlighting the impact of chemical modifications on enzyme inhibition and cellular activity.
Table 1: In Vitro PI3K Enzyme Inhibition
| Compound | PI3Kγ (pIC50) | PI3Kγ (IC50, nM) | PI3Kδ (pIC50) | PI3Kδ (IC50, nM) | PI3Kα (pIC50) | PI3Kα (IC50, nM) | PI3Kβ (pIC50) | PI3Kβ (IC50, nM) | Species |
| This compound | 9.1 | 0.79 | 9.2 | 0.69 | 7.2 | 61 | 5.9 | 1400 | Human |
| This compound | 8.5 | 3.0 | 8.5 | 3.4 | 7.5 | 30 | 6.5 | 301 | Dog |
| This compound | 8.0 | 9.5 | 8.6 | 2.7 | 7.8 | 15 | 5.6 | 2600 | Mouse |
Data sourced from AstraZeneca Open Innovation.
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway | pIC50 | IC50 (nM) |
| RAW 264.7 | PI3Kγ | 9.1 | 0.76 |
| JEKO-1 | PI3Kδ | 8.4 | 4.3 |
| PDPK1-transfected cells | PI3Kα | <4.7 | >18400 |
| TOR7-transfected cells | PI3Kβ | <4.5 | >30000 |
Data sourced from AstraZeneca Open Innovation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
PI3K Enzyme Inhibition Assay
Objective: To determine the in vitro potency of compounds against PI3K isoforms.
Methodology: A standard enzymatic activity inhibition assay is employed. The protocol involves the following key steps:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are used. The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), is prepared in a suitable buffer.
-
Compound Dilution: Test compounds are serially diluted in DMSO to generate a concentration range for IC50 determination.
-
Reaction Initiation: The enzymatic reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.
-
Detection: The product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is detected using a competitive binding assay, often employing a fluorescently labeled PIP3 analog and a PIP3-binding protein. The signal is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: The raw data is converted to percent inhibition, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Assays for PI3K Pathway Inhibition
Objective: To assess the ability of compounds to inhibit PI3K signaling in a cellular context.
Methodology:
-
Cell Culture: Specific cell lines are chosen based on the expression of the target PI3K isoforms (e.g., RAW 264.7 for PI3Kγ, JEKO-1 for PI3Kδ).
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period.
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated downstream effectors of the PI3K pathway, such as p-Akt and p-S6 ribosomal protein. Total protein levels of these effectors are also measured as a loading control.
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels. The IC50 values are determined by plotting the normalized band intensities against the compound concentration.
Rat Ovalbumin Challenge Model of Allergic Asthma
Objective: To evaluate the in vivo efficacy of inhaled this compound in a preclinical model of allergic asthma.
Methodology:
-
Sensitization: Rats are sensitized with intraperitoneal injections of ovalbumin (OVA) adsorbed to aluminum hydroxide on multiple days to induce an allergic phenotype.
-
Compound Administration: Prior to the allergen challenge, sensitized rats are administered this compound or vehicle via intratracheal instillation.
-
Allergen Challenge: Animals are challenged with an aerosolized solution of OVA to induce an asthmatic response.
-
Assessment of Airway Inflammation: At a specified time point after the challenge, bronchoalveolar lavage (BAL) fluid is collected to measure the influx of inflammatory cells, such as eosinophils and neutrophils.
-
Cytokine Analysis: The levels of key cytokines (e.g., IL-5, IL-13, IL-17) in the BAL fluid are quantified using methods like ELISA.
-
Lung Function Measurement: In some studies, lung function parameters are assessed to determine the effect of the compound on airway hyperresponsiveness.
-
Data Analysis: The data from the compound-treated groups are compared to the vehicle-treated group to determine the percentage of inhibition of inflammation and other asthma-related endpoints.
Visualizations
The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis of PI3K pathway inhibition.
References
The Discovery and Development of AZD8154: A Dual PI3Kγδ Inhibitor for Inhaled Asthma Therapy
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AZD8154, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ, designed for inhaled administration for the treatment of asthma.
Introduction: Targeting PI3K in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and remodeling.[1][2] The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical mediator of inflammation, immune responses, and airway remodeling, making it an attractive therapeutic target.[1][2] The PI3Kγ and PI3Kδ isoforms are predominantly expressed in leukocytes and play crucial roles in the regulation of the immune system.[3] Dual inhibition of both PI3Kγ and PI3Kδ has been shown to offer synergistic advantages in modulating inflammatory responses. This compound was developed by AstraZeneca as an inhaled therapy to deliver targeted anti-inflammatory effects directly to the lungs while minimizing systemic exposure.
Discovery and Optimization
The development of this compound began with a series of highly selective PI3Kγ inhibitors. Through extensive structure-activity relationship (SAR) exploration, including investigations into macrocyclization, the chemical series was optimized to enhance the inhibition of PI3Kδ, leading to the identification of potent dual PI3Kγδ inhibitors. Further refinement focused on achieving physicochemical properties suitable for an inhaled drug, such as high retention in the lung. This optimization process culminated in the selection of this compound as a clinical candidate with a long duration of action in the lung and low systemic exposure.
Mechanism of Action
This compound is a small molecule that acts as a dual inhibitor of PI3Kγ and PI3Kδ. These enzymes are responsible for phosphorylating the 3'-hydroxyl group of phosphatidylinositol, initiating a downstream signaling cascade that is crucial for the function of various immune cells. By inhibiting PI3Kγ and PI3Kδ, this compound effectively blocks the activation of the PI3K/Akt signaling pathway, as demonstrated by the inhibition of the phosphorylation of downstream targets such as Akt and the S6 ribosomal protein. This targeted inhibition of the PI3K pathway leads to a reduction in airway inflammation. Notably, studies have shown that this compound's mechanism is specific, as it does not affect the STAT and NF-κB signaling pathways.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: Signaling pathway inhibited by this compound.
Preclinical Pharmacology
The preclinical efficacy of this compound was evaluated through a series of in vitro and in vivo studies.
In Vitro Potency
This compound demonstrated high potency and selectivity for PI3Kγ and PI3Kδ across multiple species.
Table 1: PI3K Enzyme Inhibition Data for this compound
| Target | Human pIC50 | Human IC50 (nM) | Dog pIC50 | Dog IC50 (nM) | Mouse pIC50 | Mouse IC50 (nM) |
| PI3Kγ | 9.1 | 0.79 | 8.5 | 3.0 | 8.0 | 9.5 |
| PI3Kδ | 9.2 | 0.69 | 8.5 | 3.4 | 8.6 | 2.7 |
| PI3Kα | 7.2 | 61 | 7.5 | 30 | 7.8 | 15 |
| PI3Kβ | 5.9 | 1400 | 6.5 | 320 | 6.4 | 400 |
Table 2: Cellular Inhibition Data for this compound
| Target | Cell Line | Human pIC50 | Human IC50 (nM) |
| PI3Kγ | U937 | 9.1 | 0.76 |
| PI3Kδ | JEKO-1 | 8.4 | 4.3 |
| PI3Kα | PDPK1 | <4.7 | >18400 |
| PI3Kβ | TOR7 | <4.5 | >30000 |
In Vivo Efficacy
This compound demonstrated significant anti-inflammatory effects in rodent models of asthma.
Table 3: In Vivo Efficacy of this compound in a Rat Ovalbumin Challenge Model
| Parameter | Dose (µg/kg, inhaled) | Inhibition |
| Phosphorylation of S6 Ribosomal Protein | 69 - 1180 | Dose-dependent |
| IL-5 and IL-13 Release | 69 - 1180 | Dose-dependent |
| IL-17 Release | 69 - 1180 | Dose-dependent |
| Eosinophil Influx into BALF | 69 - 1180 | Dose-dependent |
| Lymphocyte Influx into BALF | Not specified | Significant |
| Neutrophil Influx into BALF | Not specified | Significant |
Table 4: In Vivo Efficacy of this compound in a Rat Inhaled LPS Model
| Dose (mg/kg, inhaled) | Neutrophil Recruitment Inhibition |
| 0.3 | 83% |
| 0.1 | 51% |
| 0.02 | Mild/No Inhibition |
Studies using peripheral blood mononuclear cells (PBMCs) from asthmatic patients showed that dual inhibition of PI3Kγ and PI3Kδ with this compound resulted in a synergistic modulation of cytokine release compared to the inhibition of a single isoform. In tissues from severe asthmatics, this compound dose-dependently inhibited cytokine release from PBMCs and the expression of CD11b on eosinophils and neutrophils.
Experimental Protocols
Rat Ovalbumin Challenge Model of Allergic Asthma
This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics allergic asthma.
Caption: Workflow for the rat ovalbumin challenge model.
Methodology:
-
Sensitization: Brown-Norway rats are sensitized to ovalbumin (OVA) to induce an allergic phenotype.
-
Treatment: Prior to allergen challenge, rats are treated with this compound or a vehicle control via intratracheal administration.
-
Challenge: The animals are then challenged with an inhaled dose of OVA to induce an inflammatory response.
-
Assessment: At a specified time point after the challenge, various endpoints are measured. This includes performing a bronchoalveolar lavage (BAL) to quantify the influx of inflammatory cells such as eosinophils, neutrophils, and lymphocytes. The BAL fluid is also analyzed for the levels of key cytokines like IL-5, IL-13, and IL-17. Lung tissue can be collected to assess target engagement by measuring the phosphorylation of downstream signaling molecules like the S6 ribosomal protein.
Human Peripheral Blood Mononuclear Cell (PBMC) Assay
This in vitro assay is used to assess the effect of a compound on cytokine release from human immune cells.
Methodology:
-
Cell Isolation: PBMCs are isolated from the blood of asthmatic patients.
-
Stimulation: The isolated PBMCs are stimulated with agents such as anti-CD2, CD3, and CD28 antibodies to induce cytokine production.
-
Treatment: The stimulated cells are treated with varying concentrations of this compound.
-
Analysis: The supernatant is collected, and the levels of various cytokines are measured to determine the inhibitory effect of the compound.
Clinical Development
This compound has been evaluated in a Phase 1 clinical trial and was planned for a Phase 2a study.
Phase 1 Clinical Trial (NCT03436316)
A first-in-human, randomized, single-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of inhaled this compound in healthy volunteers.
-
Study Design: The trial consisted of three parts: a single ascending dose (SAD) component, an intravenous dose component to determine absolute bioavailability, and a multiple ascending dose (MAD) component.
-
Key Findings:
-
This compound demonstrated an acceptable safety profile, with no serious adverse events or clinically significant drug-associated safety concerns reported.
-
The pharmacokinetic profile showed prolonged lung retention and a terminal mean half-life of 18.0–32.0 hours, supporting once-daily dosing.
-
The absolute pulmonary bioavailability of inhaled this compound was high at 94.1%.
-
Phase 2a Clinical Trial (NCT04194899)
A Phase 2a, double-blind, randomized, parallel-group, placebo-controlled study was planned to evaluate the effect of this compound administered via nebulizer on allergen-induced inflammation in subjects with mild allergic asthma. The study intended to randomize approximately 36 subjects to receive either this compound (3mg delivered dose) or placebo once daily for 10 consecutive days. However, the development of this compound was reportedly withdrawn in favor of an oral PI3Kγ inhibitor.
Safety and Tolerability
In preclinical studies, this compound was generally well-tolerated at doses of 15-20 mg/kg/day for 2 to 4 weeks. Some rats exhibited gastrointestinal inflammation, and at higher, longer-term dosing, inflammation was observed in other tissues, which are considered effects associated with PI3K inhibition. Preclinical species also showed an accumulation of alveolar macrophages in the lungs, potentially related to the low solubility of the compound. In the Phase 1 clinical trial with healthy volunteers, this compound demonstrated an acceptable safety profile.
Conclusion
This compound is a potent and selective dual PI3Kγδ inhibitor that was rationally designed for inhaled delivery to treat asthma. It demonstrated a clear mechanism of action by inhibiting the PI3K/Akt pathway, leading to significant anti-inflammatory effects in preclinical models and in cells from asthmatic patients. The clinical development program showed an acceptable safety profile and a pharmacokinetic profile suitable for once-daily inhaled dosing. While the program was discontinued, the discovery and development of this compound provide a valuable case study in the targeted, inhaled delivery of kinase inhibitors for respiratory diseases.
References
AZD8154: A Technical Guide to its Selectivity for PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of AZD8154, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms. The information is compiled for researchers, scientists, and professionals in drug development to facilitate further investigation and application of this compound.
Quantitative Selectivity Data
The inhibitory activity of this compound against the four Class I PI3K isoforms (α, β, γ, and δ) has been characterized through both biochemical and cellular assays across multiple species. The data, presented in terms of pIC50 and IC50 values, demonstrates a strong selectivity for the γ and δ isoforms.
Biochemical Assay Data
Biochemical assays were performed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.
Table 1: this compound PI3K Isoform Selectivity in Biochemical Assays
| Species | Parameter | PI3Kγ | PI3Kδ | PI3Kα | PI3Kβ |
| Human | pIC50 | 9.1 | 9.2 | 7.2 | 5.9 |
| IC50 (nM) | 0.79 | 0.69 | 61 | 1400 | |
| Dog | pIC50 | 8.5 | 8.5 | 7.5 | 6.5 |
| IC50 (nM) | 3.0 | 3.4 | 30 | 301 | |
| Mouse | pIC50 | 8.0 | 8.6 | 7.8 | 5.6 |
| IC50 (nM) | 9.5 | 2.7 | 15 | 2600 |
Data sourced from AstraZeneca's Open Innovation platform.[1]
Cellular Assay Data
Cellular assays provide insight into the compound's activity in a more physiologically relevant context, measuring the inhibition of PI3K signaling within specific cell lines.
Table 2: this compound In Vitro Inhibition of PI3K Isoforms in Cellular Assays
| Target Isoform | Cell Line | pIC50 | IC50 (nM) |
| PI3Kγ | RAW 264 | 9.1 | 0.76 |
| PI3Kδ | JEKO-1 | 8.4 | 4.3 |
| PI3Kα | PDPK1 | <4.7 | >18400 |
| PI3Kβ | TOR7 | <4.5 | >30000 |
Data sourced from AstraZeneca's Open Innovation platform.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway and a general workflow for determining kinase inhibitor selectivity.
References
AZD8154: A Technical Guide on its Effects on Leukocyte Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms, which are predominantly expressed in leukocytes. This technical guide provides an in-depth overview of the effects of this compound on leukocyte function, presenting key preclinical data, detailed experimental methodologies, and relevant signaling pathways. The information is intended to support further research and development of PI3K inhibitors for inflammatory and immunological disorders.
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the ATP-binding site of PI3Kγ and PI3Kδ, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the activation of downstream signaling proteins such as Akt and ribosomal protein S6, which are crucial for various cellular functions in leukocytes, including proliferation, survival, migration, and inflammatory responses.[1][2]
Quantitative Data on Leukocyte Function
The following tables summarize the key quantitative data on the inhibitory effects of this compound.
Table 1: In Vitro PI3K Enzyme and Cellular Inhibition[1]
| Target | Species/Cell Line | Assay Type | pIC50 | IC50 (nM) |
| PI3Kγ | Human | Enzyme | 9.1 | 0.79 |
| Dog | Enzyme | 8.5 | 3.0 | |
| Mouse | Enzyme | 8.0 | 9.5 | |
| RAW 264.7 (macrophage-like) | Cellular | 9.1 | 0.76 | |
| PI3Kδ | Human | Enzyme | 9.2 | 0.69 |
| Dog | Enzyme | 8.5 | 3.4 | |
| Mouse | Enzyme | 8.6 | 2.7 | |
| JEKO-1 (B-cell lymphoma) | Cellular | 8.4 | 4.3 | |
| PI3Kα | Human | Enzyme | 7.2 | 61 |
| Dog | Enzyme | 7.5 | 30 | |
| Mouse | Enzyme | 7.8 | 15 | |
| PDPK1 | Cellular | <4.7 | >18400 | |
| PI3Kβ | Human | Enzyme | 5.9 | 1400 |
| Dog | Enzyme | 6.5 | 301 | |
| Mouse | Enzyme | 5.6 | 2600 | |
| TOR7 | Cellular | <4.5 | >30000 |
Table 2: In Vivo and Ex Vivo Effects on Leukocyte Function[1]
| Leukocyte Function | Model System | Key Findings |
| Neutrophil Recruitment | Rat Inhaled LPS Model | - 83% inhibition at 0.3 mg/kg - 51% inhibition at 0.1 mg/kg |
| Eosinophil Influx | Rat Ovalbumin Challenge Model | Dose-dependent inhibition at 69 to 1180 µg/kg |
| Cytokine Release (IL-13, IL-17) | Rat Ovalbumin Challenge Model | Dose-dependent inhibition at 69 to 1180 µg/kg |
| Cytokine Release | Human PBMCs (from severe asthmatics) stimulated with anti-CD2/3/28 | Dose-dependent inhibition |
| CD11b Expression (Eosinophils) | Human Eosinophils (from severe asthmatics) stimulated with eotaxin-3 | Dose-dependent inhibition |
| CD11b Expression (Neutrophils) | Human Neutrophils (from severe asthmatics) stimulated with IL-8 | Dose-dependent inhibition |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The primary signaling cascade affected by this compound is the PI3K/Akt pathway. By inhibiting PI3Kγ and PI3Kδ, this compound prevents the formation of PIP3, leading to reduced activation of downstream effectors.
Caption: PI3K Signaling Pathway Inhibition by this compound.
Experimental Workflow
A generalized workflow for assessing the in vivo effects of this compound in a rodent model of allergic asthma is depicted below.
Caption: In Vivo Allergic Asthma Model Workflow.
Experimental Protocols
Detailed experimental protocols for the key studies cited are outlined below. These are based on standard immunological and pharmacological assays.
In Vitro PI3K Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms.
-
Methodology:
-
Recombinant human, dog, or mouse PI3K isoforms (α, β, γ, δ) are used.
-
The kinase reaction is initiated by adding ATP and the substrate, PIP2, to a reaction buffer containing the respective PI3K isoform and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a suitable detection method (e.g., luminescence-based assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular PI3K Inhibition Assays
-
Objective: To assess the potency of this compound in a cellular context.
-
Methodology (Example: RAW 264.7 for PI3Kγ):
-
RAW 264.7 cells are seeded in 96-well plates and incubated overnight.
-
Cells are pre-incubated with a range of this compound concentrations for 1 hour.
-
Cells are stimulated with a PI3Kγ-activating agonist (e.g., a chemokine) for a short period.
-
The reaction is stopped, and cells are lysed.
-
The level of phosphorylated Akt (a downstream marker of PI3K activation) is quantified using an immunoassay (e.g., ELISA or Western blot).
-
pIC50 values are determined from the concentration-response curves.
-
Rat Inhaled LPS Model of Neutrophil Recruitment[1]
-
Objective: To evaluate the effect of this compound on lipopolysaccharide-induced neutrophil influx into the lungs.
-
Methodology:
-
Male Sprague-Dawley rats are administered this compound or vehicle via inhalation.
-
After a specified pre-treatment time, rats are challenged with an aerosolized solution of LPS.
-
Several hours post-challenge, animals are euthanized, and a bronchoalveolar lavage (BAL) is performed by instilling and retrieving saline from the lungs.
-
The total number of cells in the BAL fluid is determined, and differential cell counts are performed to quantify the number of neutrophils.
-
The percentage inhibition of neutrophil recruitment is calculated by comparing the this compound-treated group to the vehicle-treated group.
-
Rat Ovalbumin Challenge Model of Allergic Asthma
-
Objective: To assess the efficacy of this compound in a model of allergic airway inflammation.
-
Methodology:
-
Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) and an adjuvant.
-
After the sensitization period, rats are treated with inhaled this compound or vehicle.
-
Following treatment, rats are challenged with aerosolized OVA.
-
24 hours after the challenge, a BAL is performed.
-
BAL fluid is analyzed for differential leukocyte counts (specifically eosinophils) and cytokine levels (IL-13, IL-17) using multiplex immunoassays.
-
Lung tissue may also be collected for analysis of phosphorylated S6 ribosomal protein by Western blot or immunohistochemistry.
-
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay
-
Objective: To determine the effect of this compound on cytokine production from human immune cells.
-
Methodology:
-
PBMCs are isolated from the whole blood of severe asthmatic patients by density gradient centrifugation.
-
Cells are pre-incubated with various concentrations of this compound.
-
PBMCs are then stimulated with anti-CD2, anti-CD3, and anti-CD28 antibodies to induce T-cell activation and cytokine production.
-
After 24-48 hours of incubation, the cell culture supernatant is collected.
-
The concentrations of various cytokines are measured using a multiplex immunoassay.
-
Human Eosinophil and Neutrophil CD11b Expression Assay
-
Objective: To measure the effect of this compound on the expression of an activation marker on granulocytes.
-
Methodology:
-
Eosinophils and neutrophils are isolated from the blood of severe asthmatic patients.
-
The isolated cells are pre-treated with different concentrations of this compound.
-
Eosinophils are stimulated with eotaxin-3, and neutrophils are stimulated with IL-8.
-
The expression of the cell surface marker CD11b is measured by flow cytometry using a fluorescently labeled anti-CD11b antibody.
-
The dose-dependent inhibition of CD11b upregulation is determined.
-
Discussion and Future Directions
The available data strongly indicate that this compound is a potent and selective dual inhibitor of PI3Kγ and PI3Kδ, with significant anti-inflammatory effects on key leukocyte populations, including neutrophils, eosinophils, and lymphocytes (as part of the PBMC population). Its ability to suppress leukocyte recruitment, activation, and cytokine release in preclinical models of respiratory inflammation highlights its therapeutic potential.
Further research is warranted to fully elucidate the effects of this compound on other fundamental leukocyte functions. Specific areas for future investigation include:
-
Phagocytosis: Quantitative assessment of the impact of this compound on the phagocytic capacity of macrophages and neutrophils.
-
Degranulation: Measurement of the release of specific granular contents, such as neutrophil elastase or eosinophil cationic protein.
-
Lymphocyte Proliferation and Differentiation: Detailed analysis of the effects of this compound on T- and B-cell proliferation and differentiation into specific effector subtypes.
A comprehensive understanding of these additional functions will provide a more complete picture of the immunomodulatory profile of this compound and inform its continued development and potential clinical applications.
References
The Role of PI3K Gamma/Delta in Respiratory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the roles of phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms in the pathophysiology of various respiratory diseases. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, experimental methodologies for their study, and a summary of quantitative data from preclinical and clinical investigations of PI3Kγ/δ inhibitors.
Introduction to PI3K Gamma and Delta in Respiratory Pathophysiology
Phosphoinositide 3-kinases are a family of lipid kinases that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is more restricted, primarily to leukocytes and immune cells.[1][2] This restricted expression profile makes them attractive therapeutic targets for inflammatory and autoimmune diseases, including a range of respiratory conditions where inflammation is a key driver of pathology.
PI3K Delta (PI3Kδ) is predominantly expressed in B cells, T cells, mast cells, neutrophils, and macrophages.[1][3][4] It plays a crucial role in the activation, differentiation, and function of these immune cells. Aberrant PI3Kδ signaling has been implicated in allergic asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory airway diseases.
PI3K Gamma (PI3Kγ) is primarily activated by G-protein coupled receptors (GPCRs) in response to chemokines and other inflammatory mediators. It is highly expressed in neutrophils and macrophages and is a key regulator of their migration to sites of inflammation. PI3Kγ signaling is involved in the pathogenesis of acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and pulmonary fibrosis.
Signaling Pathways of PI3K Gamma and Delta
The signaling cascades initiated by PI3Kγ and PI3Kδ are critical for their function in immune cells. Understanding these pathways is fundamental for the development of targeted therapies.
PI3K Gamma (PI3Kγ) Signaling Pathway
PI3Kγ is a central mediator of inflammatory cell recruitment. Its activation by GPCRs leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.
PI3K Delta (PI3Kδ) Signaling Pathway
PI3Kδ is crucial for the function of adaptive immune cells, particularly B cells, and also plays a significant role in innate immune cells like mast cells. It is typically activated downstream of receptor tyrosine kinases (RTKs) and the B-cell receptor (BCR).
Quantitative Data on PI3Kγ/δ Inhibition in Respiratory Diseases
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of PI3Kγ and PI3Kδ inhibitors in various respiratory disease models.
Preclinical Efficacy of PI3Kγ/δ Inhibitors
| Inhibitor (Target) | Animal Model | Disease | Key Findings | Reference |
| AZD8154 (PI3Kγ/δ) | Rat | Allergic Asthma | Dose-dependent inhibition of BALF neutrophil recruitment (83% inhibition at 0.3 mg/kg). | |
| Nemiralisib (GSK2269557) (PI3Kδ) | Mouse | COPD (Cigarette Smoke) | In combination with steroids, showed a synergistic effect in a mouse smoke model. | |
| PI3Kγ Knockout | Mouse | Bleomycin-induced Pulmonary Fibrosis | Increased survival and weight recovery, and reduced fibrosis compared to wild-type mice. | |
| AS605240 (PI3Kγ) | Mouse | Bleomycin-induced Pulmonary Fibrosis | Decreased production of collagen by murine lung-derived fibroblasts in vitro. | |
| Duvelisib (PI3Kγ/δ) | Mouse | Sepsis/ALI | Murine models of acute lung inflammation and sepsis have demonstrated improved markers of inflammation and survival. |
Clinical Trial Data for PI3Kδ Inhibitors
| Inhibitor (Target) | Clinical Trial Phase | Disease | Key Findings | Reference |
| Nemiralisib (GSK2269557) (PI3Kδ) | Phase II | COPD (Acute Exacerbation) | No significant difference in change from baseline FEV1 at week 12 compared to placebo. | |
| Nemiralisib (GSK2269557) (PI3Kδ) | Phase II | COPD (Acute Exacerbation) | Placebo-corrected improvement in FEV1 of 136 mL in a different study. | |
| Eganelisib (IPI-549) (PI3Kγ) | Phase I/Ib | Advanced Solid Tumors | Showed anti-tumor activity in combination with PD-1/PD-L1 inhibitors. |
In Vitro Inhibitory Activity of PI3K Inhibitors
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| PI3KD-IN-015 | 60 | 100 | 125 | 5 | |
| CAL-101 (Idelalisib) | 1089 | 664 | 25 | 7 | |
| GDC-0941 | 22 | 137 | 40 | 12 | |
| This compound | 61 | 1400 | 0.79 | 0.69 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of PI3Kγ/δ in respiratory diseases.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This model is widely used to study the pathophysiology of allergic asthma.
Protocol:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide on days 0, 7, and 14.
-
Challenge: From day 19 to 22, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline.
-
Analysis (24 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): AHR to methacholine is measured using invasive or non-invasive plethysmography.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline (PBS). The BAL fluid (BALF) is collected to determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Serum Analysis: Blood is collected to measure total and OVA-specific IgE levels.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is used to study acute lung inflammation and ARDS.
Protocol:
-
Induction: C57BL/6 mice are anesthetized, and a single dose of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) in sterile saline is administered via intratracheal instillation.
-
Analysis (typically 24-72 hours post-LPS):
-
BALF Analysis: BAL is performed to measure total protein concentration (an indicator of vascular permeability), total and differential cell counts (predominantly neutrophils), and levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Lung Histology: Lungs are processed for H&E staining to assess inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Lung Wet/Dry Ratio: This is a measure of pulmonary edema. Lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight).
-
Myeloperoxidase (MPO) Assay: Lung tissue homogenates are assayed for MPO activity, a marker of neutrophil infiltration.
-
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is a standard for studying the pathogenesis of pulmonary fibrosis and for testing anti-fibrotic therapies.
Protocol:
-
Induction: A single dose of bleomycin (typically 1-5 U/kg) is administered to mice (e.g., C57BL/6 strain) via intratracheal instillation.
-
Analysis (typically 14-28 days post-bleomycin):
-
Histology: Lungs are fixed and stained with Masson's trichrome to visualize collagen deposition (which stains blue).
-
Fibrosis Scoring: The severity of fibrosis is semi-quantitatively assessed using the Ashcroft scoring system on histological sections.
-
Hydroxyproline Assay: Total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen, in lung homogenates.
-
Gene Expression: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes such as Tgfb1, Col1a1, and Acta2 (α-SMA) by qRT-PCR.
-
Conclusion and Future Directions
PI3Kγ and PI3Kδ have emerged as critical players in the inflammatory and fibrotic processes that underlie a wide range of respiratory diseases. Their restricted expression in immune cells makes them highly attractive targets for therapeutic intervention. Preclinical studies using selective inhibitors and genetically modified mice have provided strong evidence for their roles in asthma, COPD, ALI/ARDS, and pulmonary fibrosis.
While early clinical trials with PI3Kδ inhibitors in respiratory diseases have yielded mixed results, the field continues to evolve. The development of inhaled inhibitors aims to maximize local efficacy in the lungs while minimizing systemic side effects. Dual PI3Kγ/δ inhibitors are also being explored to target multiple facets of the inflammatory response.
Future research should focus on:
-
Patient Stratification: Identifying biomarkers to select patients who are most likely to respond to PI3Kγ/δ inhibition.
-
Combination Therapies: Exploring the synergistic effects of PI3K inhibitors with existing therapies, such as corticosteroids.
-
Understanding Resistance Mechanisms: Investigating the reasons for the lack of efficacy in some clinical trials and developing strategies to overcome them.
-
Long-term Safety: Further evaluating the long-term safety profile of these inhibitors, particularly concerning the risk of infections.
The continued investigation into the intricate roles of PI3Kγ and PI3Kδ in respiratory diseases holds significant promise for the development of novel and more effective treatments for these debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K Signaling in B Cell and T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]
- 4. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
AZD8154 In Vitro Target Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro target engagement of AZD8154, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms γ and δ. The following sections detail its inhibitory activity, the experimental protocols used for its characterization, and its mechanism of action within relevant signaling pathways.
Quantitative Analysis of PI3K Inhibition
This compound demonstrates high potency and selectivity for PI3Kγ and PI3Kδ isoforms across multiple species. The following tables summarize the key quantitative data from various in vitro enzyme and cellular assays.
Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms by this compound [1][2]
| Target Isoform | Species | pIC50 | IC50 (nM) |
| PI3Kγ | Human | 9.1 | 0.79 |
| Dog | 8.5 | 3.0 | |
| Mouse | 8.0 | 9.5 | |
| PI3Kδ | Human | 9.2 | 0.69 |
| Dog | 8.5 | 3.4 | |
| Mouse | 8.6 | 2.7 | |
| PI3Kα | Human | 7.2 | 61 |
| Dog | 7.5 | 30 | |
| Mouse | 7.8 | 15 | |
| PI3Kβ | Human | 5.9 | 1400 |
| Dog | 6.5 | 301 | |
| Mouse | 5.6 | 2600 |
Table 2: In Vitro Cellular Inhibition of PI3K Isoforms by this compound [1][2]
| Target Isoform | Cell Line | pIC50 | IC50 (nM) |
| PI3Kγ | RAW 264.7 | 9.1 | 0.76 |
| PI3Kδ | JEKO-1 | 8.4 | 4.3 |
| PI3Kα | PDPK1 | <4.7 | >18400 |
| PI3Kβ | TOR7 | <4.5 | >30000 |
Key In Vitro Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's in vitro target engagement.
PI3Kγ and PI3Kδ Cellular Inhibition Assays in Rat Cells[3]
This assay determines the inhibitory activity of this compound on PI3Kγ and PI3Kδ in a cellular context.
-
PI3Kγ Inhibition Assay:
-
Isolate neutrophils from rat blood.
-
Pre-treat the neutrophils with varying concentrations of this compound.
-
Stimulate the cells with CXCL1/CINC-1 to specifically activate the PI3Kγ isoform.
-
Measure the downstream signaling, typically the phosphorylation of Akt (pAkt), to determine the extent of PI3Kγ inhibition.
-
Include selective PI3Kγ (e.g., AZD3458) and PI3Kδ (e.g., GSK2269557) inhibitors as reference controls.
-
-
PI3Kδ Inhibition Assay:
-
Isolate splenic B cells from rats.
-
Pre-treat the B cells with varying concentrations of this compound.
-
Stimulate the cells with anti-IgM to activate the PI3Kδ isoform.
-
Measure the downstream signaling (e.g., pAkt) to quantify PI3Kδ inhibition.
-
Use selective PI3Kγ and PI3Kδ inhibitors as reference controls for comparison.
-
Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the effect of this compound on the release of inflammatory cytokines from human immune cells.
-
Isolate PBMCs from blood samples of asthmatic patients.
-
Pre-treat the PBMCs with a dose range of this compound.
-
Stimulate the cells with a cocktail of anti-CD2, anti-CD3, and anti-CD28 antibodies to induce T-cell activation and cytokine production.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Quantify the concentration of released cytokines (e.g., IL-5, IL-13, IL-17) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Inhibition of Phosphorylation of S6 Ribosomal Protein
This assay assesses the impact of this compound on a downstream effector of the PI3K/Akt/mTOR signaling pathway.
-
Utilize a relevant cell line or primary cells (e.g., human PBMCs).
-
Pre-incubate the cells with different concentrations of this compound.
-
Stimulate the cells with an appropriate agonist to activate the PI3K pathway (e.g., growth factors, antigens).
-
Lyse the cells and collect the protein extracts.
-
Measure the levels of phosphorylated S6 ribosomal protein (pS6) and total S6 protein using a quantitative immunoassay such as Western blotting or an ELISA-based method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its in vitro and in vivo characterization.
References
Methodological & Application
AZD8154 In Vitro Assay Protocols: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.[1][2][3] These isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for a range of inflammatory and autoimmune diseases, as well as hematologic malignancies.[4][5] this compound has been investigated for its potential as an inhaled treatment for asthma. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, along with its mechanism of action and representative data.
Mechanism of Action
Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating second messengers like phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits downstream signaling proteins, most notably Akt (Protein Kinase B), to the cell membrane, leading to their activation. The PI3K/Akt signaling pathway is crucial for regulating diverse cellular processes, including cell growth, proliferation, survival, and migration.
This compound exerts its therapeutic effects by specifically inhibiting the PI3Kγ and PI3Kδ isoforms, thereby blocking the downstream signaling cascade in immune cells. This inhibition leads to a reduction in inflammatory responses.
Figure 1: Simplified PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Biochemical Inhibition of PI3K Isoforms by this compound
| Isoform | Species | pIC50 | IC50 (nM) |
| PI3Kγ | Human | 9.1 | 0.79 |
| Dog | 8.5 | 3.0 | |
| Mouse | 8.0 | 9.5 | |
| PI3Kδ | Human | 9.2 | 0.69 |
| Dog | 8.5 | 3.4 | |
| Mouse | 8.6 | 2.7 | |
| PI3Kα | Human | 7.2 | 61 |
| Dog | 7.5 | 30 | |
| Mouse | 7.8 | 15 | |
| PI3Kβ | Human | 5.9 | 1400 |
| Dog | 6.5 | 301 | |
| Mouse | 5.6 | 2600 |
Data sourced from AstraZeneca Open Innovation.
Table 2: Cellular Inhibition of PI3K Isoforms by this compound
| Target Isoform | Cell Line | pIC50 | IC50 (nM) |
| PI3Kγ | RAW 264.7 | 9.1 | 0.76 |
| PI3Kδ | JEKO-1 | 8.4 | 4.3 |
| PI3Kα | PDPK1 | <4.7 | >18400 |
| PI3Kβ | TOR7 | <4.5 | >30000 |
Data sourced from AstraZeneca Open Innovation.
Experimental Protocols
Biochemical PI3K Inhibition Assay (Generic Protocol)
This protocol describes a method to determine the in vitro potency of this compound against purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Adapta™ Universal Kinase Assay.
Figure 2: Workflow for a biochemical PI3K inhibition assay.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase reaction buffer
-
This compound
-
Assay plates (e.g., 384-well)
-
TR-FRET detection reagents
-
Plate reader with TR-FRET capability
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the PI3K enzyme and lipid substrate to the wells of the assay plate.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate to allow for signal development.
-
Read the plate on a suitable plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cellular p-Akt Inhibition Assay (Western Blot)
This assay measures the ability of this compound to inhibit PI3K signaling in a cellular context by quantifying the phosphorylation of Akt.
Materials:
-
Cell line of interest (e.g., RAW 264.7 for PI3Kγ, JEKO-1 for PI3Kδ)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., growth factor, antibody)
-
Lysis buffer
-
Primary antibodies (anti-p-Akt, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with anti-p-Akt antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-total-Akt antibody as a loading control.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
-
Calculate the IC50 value by plotting the percent inhibition of Akt phosphorylation against the this compound concentration.
PBMC Cytokine Release Assay
This assay assesses the effect of this compound on the release of cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD2, CD3, and CD28 antibodies.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Anti-CD2/CD3/CD28 antibodies or beads
-
This compound
-
ELISA or multiplex immunoassay kit for cytokines of interest (e.g., IL-13, IL-17)
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in culture medium.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with anti-CD2/CD3/CD28 antibodies/beads.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using an appropriate immunoassay.
-
Determine the effect of this compound on cytokine release relative to the vehicle control.
Eosinophil/Neutrophil Cell Surface Marker Expression Assay (Flow Cytometry)
This protocol is for evaluating the effect of this compound on the expression of activation markers, such as CD11b, on the surface of eosinophils or neutrophils.
Figure 3: Workflow for a flow cytometry-based cell surface marker expression assay.
Materials:
-
Isolated human eosinophils or neutrophils
-
Appropriate cell culture medium
-
This compound
-
Stimulant (e.g., eotaxin-3 for eosinophils, IL-8 for neutrophils)
-
Fluorescently labeled antibodies (e.g., anti-CD11b)
-
Flow cytometer
Procedure:
-
Isolate eosinophils or neutrophils from human peripheral blood.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with the appropriate agonist.
-
Incubate for a specified time to allow for cell activation.
-
Stain the cells with a fluorescently labeled antibody against the marker of interest (e.g., CD11b).
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the marker in the presence and absence of this compound.
Conclusion
The protocols outlined in this application note provide a framework for the comprehensive in vitro characterization of this compound. These assays are essential for understanding its potency, selectivity, and mechanism of action as a dual PI3Kγ/δ inhibitor. The data generated from these experiments are critical for guiding further drug development efforts for inflammatory and respiratory diseases.
References
Application Notes and Protocols for AZD8154 Cell-Based Assays in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms, which are predominantly expressed in leukocytes.[1][2][3] These isoforms play a crucial role in regulating immune cell signaling, making this compound a valuable tool for investigating the PI3K pathway in lymphocytes and a potential therapeutic agent for immune-mediated diseases.[4][5] These application notes provide detailed protocols for utilizing this compound in key cell-based assays with human peripheral blood mononuclear cells (PBMCs), which are rich in lymphocytes. The provided methodologies cover the assessment of this compound's impact on lymphocyte proliferation, cytokine release, and intracellular signaling.
Mechanism of Action
This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. In lymphocytes, activation of cell surface receptors, such as the T cell receptor (TCR) and co-stimulatory molecules like CD28, leads to the recruitment and activation of PI3Kγ and PI3Kδ. These kinases phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of cellular processes such as proliferation, survival, and cytokine production. By inhibiting PI3Kγ and PI3Kδ, this compound effectively blocks the generation of PIP3 and subsequent downstream signaling events.
Quantitative Data Summary
The inhibitory activity of this compound against various PI3K isoforms has been characterized in both biochemical and cell-based assays. The following tables summarize the available quantitative data for easy comparison.
Table 1: In Vitro Inhibition of PI3K Isoforms by this compound
| PI3K Isoform | Species | pIC50 | IC50 (nM) |
| PI3Kγ | Human | 9.1 | 0.79 |
| Dog | 8.5 | 3.0 | |
| Mouse | 8.0 | 9.5 | |
| PI3Kδ | Human | 9.2 | 0.69 |
| Dog | 8.5 | 3.4 | |
| Mouse | 8.6 | 2.7 | |
| PI3Kα | Human | 7.2 | 61 |
| Dog | 7.5 | 30 | |
| Mouse | 7.8 | 15 | |
| PI3Kβ | Human | 5.9 | 1400 |
| Dog | 6.5 | 301 | |
| Mouse | 5.6 | 2600 |
Table 2: Cell-Based Inhibition of PI3K Isoforms by this compound
| PI3K Isoform | Cell Line | pIC50 | IC50 (nM) |
| PI3Kγ | RAW 264.7 | 9.1 | 0.76 |
| PI3Kδ | JEKO-1 | 8.4 | 4.3 |
| PI3Kα | PDPK1 | <4.7 | >18400 |
| PI3Kβ | TOR7 | <4.5 | >30000 |
Signaling Pathway Diagram
Caption: PI3Kγ/δ signaling pathway in lymphocytes and the inhibitory action of this compound.
Experimental Protocols
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate upon stimulation, a key function of T cells. This compound is expected to inhibit this process by blocking PI3K-mediated signaling.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque PLUS
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound (dissolved in DMSO)
-
Cell Proliferation Dye (e.g., CFSE or eFluor 450)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in serum-free RPMI-1640 and label with a cell proliferation dye according to the manufacturer's instructions.
-
Cell Seeding: Wash and resuspend the stained PBMCs in complete RPMI-1640 medium at 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and an unstimulated control. A typical concentration range to test for this compound would be from 1 nM to 10 µM.
-
Stimulation: Add 50 µL of a stimulating agent (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/CD28 beads at the manufacturer's recommended ratio) to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Acquire samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the dilution of the proliferation dye to determine the percentage of divided cells and the proliferation index.
-
Cytokine Release Assay
This assay quantifies the production of key cytokines by lymphocytes following stimulation. This compound is expected to reduce the release of pro-inflammatory cytokines. Studies have shown that this compound dose-dependently inhibits cytokine release from PBMCs stimulated with anti-CD2, CD3, and CD28 antibodies.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Anti-CD2, anti-CD3, and anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, IL-2, TNF-α)
Protocol:
-
PBMC Isolation and Seeding: Isolate PBMCs as described previously and resuspend in complete RPMI-1640 at 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Compound Treatment: Add 50 µL of this compound dilutions (e.g., 1 nM to 10 µM) or vehicle control to the wells.
-
Stimulation: Add 50 µL of a cocktail of anti-CD2, anti-CD3, and anti-CD28 antibodies (final concentration of 1 µg/mL each) to stimulate the cells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using an ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.
Western Blot for PI3K Pathway Activation
This protocol allows for the direct assessment of this compound's effect on the phosphorylation of key downstream targets in the PI3K pathway, such as AKT and S6 ribosomal protein. A reduction in the phosphorylation of these proteins indicates target engagement and pathway inhibition.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 antibodies or beads
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 (Ser235/236), anti-total S6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Isolate and culture PBMCs in complete RPMI-1640.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies or beads for 15-30 minutes.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in lymphocyte-based assays.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. researchgate.net [researchgate.net]
- 4. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: AZD8154 in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8154 is a highly potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.[1][2] These isoforms are predominantly expressed in leukocytes and are key regulators of immune cell signaling, making them attractive therapeutic targets for inflammatory diseases like allergic asthma.[3][4][5] Inhaled administration of this compound is designed for targeted lung delivery, offering the potential for prolonged activity in the lungs with minimal systemic exposure. Preclinical studies in various animal models have demonstrated that this compound effectively suppresses key features of asthma, including airway inflammation, eosinophil and neutrophil recruitment, and changes in lung function.
Mechanism of Action & Signaling Pathway
The PI3K signaling pathway is integral to inflammation, immune responses, and airway remodeling in asthma. PI3Kγ and PI3Kδ are activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) respectively, upon stimulation by allergens and pro-inflammatory signals. This activation leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins such as Akt and mTOR. This cascade ultimately promotes immune cell survival, differentiation, migration, and the release of inflammatory mediators. This compound exerts its therapeutic effect by inhibiting PI3Kγ and PI3Kδ, thereby blocking the conversion of PIP2 to PIP3 and suppressing the downstream inflammatory cascade. Studies indicate that this inhibition is specific, as this compound does not appear to affect the STAT or NF-κB pathways, unlike corticosteroids such as budesonide.
Efficacy in Animal Models of Asthma
This compound has demonstrated dose-dependent efficacy in rat models of allergic asthma, particularly the ovalbumin (OVA)-sensitized and challenged model. Intratracheal administration has been shown to suppress key features of the disease to a degree comparable to the corticosteroid budesonide.
Table 1: Summary of this compound Efficacy in a Rat Ovalbumin-Challenge Model
| Model | Administration | Dose Range (µg/kg) | Key Endpoints Inhibited | Reference |
|---|---|---|---|---|
| Rat (Ovalbumin-sensitized) | Intratracheal | 69 - 1180 | Eosinophil Influx | |
| Rat (Ovalbumin-sensitized) | Intratracheal | 69 - 1180 | Cytokine Release (IL-13, IL-17) | |
| Rat (Ovalbumin-sensitized) | Intratracheal | Not specified | Late Asthmatic Response (LAR) | |
| Rat (Ovalbumin-sensitized) | Intratracheal | Not specified | Neutrophil Influx |
| Rat (Ovalbumin-sensitized) | Intratracheal | Not specified | PI3K Pathway Activation (pAkt, pS6) | |
Table 2: Summary of this compound Efficacy in a Rat LPS-Challenge Model
| Model | Administration | Dose (mg/kg) | Key Endpoints & Inhibition | Reference |
|---|---|---|---|---|
| Rat (LPS-induced) | Inhaled | 0.3 | Neutrophil Recruitment (83% inhibition) | |
| Rat (LPS-induced) | Inhaled | 0.1 | Neutrophil Recruitment (51% inhibition) |
| Rat (LPS-induced) | Inhaled | 0.02 | Mild to no inhibition | |
Experimental Protocols
The following is a generalized protocol for evaluating an inhaled compound like this compound in a rat model of allergic asthma, based on methodologies cited in the literature.
Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats
1. Animals:
-
Species: Brown Norway or Sprague-Dawley rats, male.
-
Age/Weight: Typically 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
2. Sensitization (Day 0 and Day 14):
-
Prepare a sensitization solution of 1 mg/mL Ovalbumin (OVA) and 100 mg/mL Aluminum hydroxide (Alum) in sterile saline.
-
Administer 1 mL of the solution via intraperitoneal (i.p.) injection on Day 0.
-
Repeat the i.p. injection on Day 14 to boost the sensitization.
3. Drug Administration (e.g., Day 21):
-
Prepare this compound solution in a suitable vehicle (e.g., saline with a low percentage of a solubilizing agent).
-
Administer this compound or vehicle control intratracheally to anesthetized rats. Dosing should occur at a specified time (e.g., 1-2 hours) before the OVA challenge. A positive control group, such as budesonide, should be included.
4. Allergen Challenge (e.g., Day 21):
-
Place the rats in a whole-body plethysmography chamber or a similar exposure system.
-
Expose the animals to an aerosolized solution of 1% OVA in saline for a defined period (e.g., 30 minutes). Control animals are challenged with saline only.
5. Measurement of Late Asthmatic Response (LAR) (Day 21):
-
Following the challenge, monitor airway function using a plethysmograph for 1-6 hours to assess the LAR. This measures changes in lung function, such as Penh (enhanced pause).
6. Endpoint Analysis (e.g., Day 22 / 24 hours post-challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the animals and perform a tracheotomy.
-
Lavage the lungs with a fixed volume of sterile saline (e.g., 2 x 5 mL).
-
Collect the BAL fluid (BALF) and centrifuge to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., IL-5, IL-13, IL-17) via ELISA.
-
Resuspend the cell pellet for total and differential cell counts (eosinophils, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
-
Lung Tissue Analysis:
-
Perfuse the lungs and collect tissue for analysis.
-
One lobe can be snap-frozen for protein analysis (e.g., Western blot for pAkt, pS6) to confirm target engagement.
-
The other lobe can be fixed in formalin for histopathology (e.g., H&E staining for inflammation, PAS staining for mucus).
-
Conclusion
This compound is a dual PI3Kγδ inhibitor that shows significant promise in preclinical animal models of asthma. It effectively reduces airway inflammation, particularly eosinophilic and neutrophilic influx, and mitigates changes in lung function associated with allergen challenge. Its targeted, inhaled delivery route and specific mechanism of action suggest it could be a valuable therapeutic option for allergic asthma. The provided protocols and data offer a framework for further investigation and development of this compound.
References
- 1. Discovery of this compound, a dual PI3Kγδ inhibitor, as an inhaled treatment for asthma [morressier.com]
- 2. Discovery of this compound, a Dual PI3Kγδ Inhibitor for the Treatment of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma. | Read by QxMD [read.qxmd.com]
Application Notes and Protocols: The PI3Kγδ Inhibitor AZD8154 in a Rat Ovalbumin Challenge Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils.[1] The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of these processes, making it a key therapeutic target.[1][2] Specifically, the PI3Kγ and PI3Kδ isoforms are predominantly expressed in leukocytes and play a crucial role in mediating the inflammatory response in asthma.[3][4]
AZD8154 is a potent and selective dual inhibitor of PI3Kγ and PI3Kδ, developed for inhaled administration to treat asthma. In preclinical studies, this compound has demonstrated significant efficacy in reducing the hallmark features of allergic asthma in a rat model sensitized and challenged with ovalbumin (OVA). This document provides detailed application notes and protocols for utilizing the rat OVA challenge model to evaluate the efficacy of PI3K inhibitors like this compound.
Mechanism of Action and Signaling Pathway
The PI3K pathway is activated in the lungs of allergic asthma models. This compound, by inhibiting PI3Kγ and PI3Kδ, suppresses the activation of downstream signaling molecules such as Akt, leading to a marked reduction in airway inflammation and an improvement in lung function. Notably, this compound's mechanism is specific to the PI3K pathway and does not affect the STAT and NF-κB pathways, unlike corticosteroids such as budesonide.
Quantitative Data Presentation
The efficacy of inhaled this compound in the rat OVA challenge model is summarized below. Data demonstrates a dose-dependent inhibition of key inflammatory markers.
| Treatment Group | Dose (µg/kg) | Eosinophil Influx Inhibition (%) | IL-13 Release Inhibition (%) | IL-17 Release Inhibition (%) | p-S6 Ribosomal Protein Inhibition (%) |
| This compound | 69 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| This compound | 1180 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Data sourced from preclinical studies. |
In a rat inhaled LPS model, which induces neutrophilic inflammation, this compound also demonstrated dose-dependent inhibition of neutrophil recruitment into the bronchoalveolar lavage fluid (BALF).
| Treatment Group | Dose (mg/kg) | BALF Neutrophil Inhibition (%) |
| This compound | 0.02 | Mild/No Inhibition |
| This compound | 0.1 | 51% |
| This compound | 0.3 | 83% |
| Data from an in vivo rat inhaled LPS model. |
Experimental Protocols
Rat Ovalbumin (OVA) Sensitization and Challenge Model
This protocol is designed to induce an allergic asthma phenotype in rats, characterized by airway inflammation and hyperresponsiveness.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)₃) adjuvant (e.g., Imject™ Alum, Pierce)
-
Pyrogen-free sterile phosphate-buffered saline (PBS) or saline
-
Male Brown Norway rats (6-8 weeks old) are often used due to their predisposition to Th2 responses.
Protocol Workflow:
Sensitization Protocol:
-
Prepare the OVA sensitization solution:
-
Dissolve OVA in sterile PBS to a concentration of 2 mg/mL.
-
Mix the OVA solution 1:1 (v/v) with a 45 mg/mL Al(OH)₃ suspension.
-
This results in a final concentration of 1 mg/mL OVA in the OVA-Al(OH)₃ suspension.
-
-
On Day 0 and Day 14, sensitize each rat by intraperitoneal (i.p.) or intradermal (i.d.) injection of 1 mL of the OVA-Al(OH)₃ suspension (containing 1 mg of OVA).
Challenge Protocol:
-
Fourteen days after the final sensitization (Day 28), place the rats in a whole-body plethysmography chamber or a suitable exposure chamber.
-
Challenge the rats with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes on two consecutive days (Day 28 and Day 29).
-
Use a nebulizer (e.g., De Vilbiss) to generate the aerosol.
This compound Administration:
-
This compound is formulated for inhalation.
-
Administer the desired dose of this compound (e.g., 69 to 1180 µg/kg) via intratracheal administration or inhalation prior to each OVA challenge. The timing of administration should be optimized based on the pharmacokinetic profile of the compound.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the lower respiratory tract for the analysis of inflammatory cell infiltration.
Protocol:
-
24 hours after the final OVA challenge, anesthetize the rats.
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it.
-
Instill a known volume of sterile, cold PBS (e.g., 5 mL) into the lungs and then gently aspirate the fluid.
-
Repeat the lavage process 3-5 times, pooling the recovered fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
Measurement of Cytokines and Inflammatory Markers
The supernatant from the centrifuged BAL fluid can be used to measure the levels of key cytokines and other inflammatory markers.
Protocol:
-
Collect the supernatant from the first BAL fluid centrifugation.
-
Store the supernatant at -80°C until analysis.
-
Use commercially available ELISA kits to quantify the concentrations of cytokines such as IL-5, IL-13, and IL-17.
-
Western blotting can be performed on lung tissue homogenates to assess the phosphorylation status of downstream signaling proteins like S6 ribosomal protein, a marker of PI3K pathway activation.
Assessment of Airway Hyperresponsiveness (AHR)
AHR is a key functional feature of asthma and can be measured in response to a bronchoconstrictor agent like methacholine.
Protocol:
-
24 hours after the final OVA challenge, place the rats in a whole-body plethysmograph.
-
Record baseline respiratory parameters.
-
Expose the rats to increasing concentrations of aerosolized methacholine.
-
Measure changes in lung function parameters, such as airway resistance and dynamic compliance, to assess AHR.
Conclusion
The rat ovalbumin challenge model is a robust and reproducible preclinical model for studying the pathophysiology of allergic asthma and for evaluating the efficacy of novel therapeutic agents. This compound, a dual PI3Kγδ inhibitor, has demonstrated significant efficacy in this model, effectively reducing airway inflammation and inhibiting key signaling pathways involved in the disease. The protocols outlined in this document provide a comprehensive guide for researchers to utilize this model for the investigation of new anti-asthmatic drugs.
References
- 1. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhaled Lipopolysaccharide Model and AZD8154
These application notes provide a comprehensive overview of the use of the inhaled lipopolysaccharide (LPS) model for studying acute lung inflammation and the pharmacological effects of AZD8154, a potent and selective dual phosphoinositide 3-kinase (PI3K) γδ inhibitor. This document is intended for researchers, scientists, and drug development professionals working in the fields of respiratory and immunological diseases.
Introduction
The inhaled lipopolysaccharide (LPS) model is a well-established and reproducible in vivo model used to induce acute, neutrophil-dominant lung inflammation, mimicking key aspects of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[1][2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and chemokines, and the recruitment of inflammatory cells, primarily neutrophils, to the lungs.[5]
This compound is a novel, inhaled, dual PI3Kγδ inhibitor that has been investigated for its anti-inflammatory properties in respiratory diseases. The PI3K signaling pathway plays a crucial role in cell survival, proliferation, and inflammation. The γ and δ isoforms of PI3K are predominantly expressed in leukocytes and are key mediators of immune cell recruitment and activation. By inhibiting PI3Kγ and PI3Kδ, this compound can effectively suppress the inflammatory cascade initiated by stimuli such as LPS.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of both PI3Kγ and PI3Kδ isoforms. In the context of LPS-induced inflammation, the binding of LPS to TLR4 on immune cells triggers the activation of the PI3K/Akt signaling pathway, alongside other pro-inflammatory pathways like NF-κB and MAPK. The PI3K/Akt pathway is involved in the downstream signaling that leads to the production of inflammatory mediators and the recruitment and activation of leukocytes. This compound, by inhibiting PI3Kγ and PI3Kδ, effectively dampens this signaling cascade, leading to a reduction in the inflammatory response.
Data Presentation
In Vitro Potency of this compound
| Target | Human (IC50 nM) | Dog (IC50 nM) | Mouse (IC50 nM) |
| PI3Kγ | 0.79 | 3.0 | 9.5 |
| PI3Kδ | 0.69 | 3.4 | 2.7 |
| PI3Kα | 61 | 30 | 15 |
| PI3Kβ | 1400 | 301 | 2600 |
| Data sourced from AstraZeneca Open Innovation. |
In Vivo Efficacy of this compound in a Rat Inhaled LPS Model
| This compound Dose (mg/kg) | Inhibition of Neutrophil Recruitment in BALF |
| 0.3 | 83% |
| 0.1 | 51% |
| 0.02 | Mild/No Inhibition |
| BALF: Bronchoalveolar Lavage Fluid. Data sourced from AstraZeneca Open Innovation. |
In Vivo Efficacy of Inhaled this compound in a Rat Ovalbumin Challenge Model
| This compound Dose (µg/kg) | Effect |
| 69 to 1180 | Dose-dependent inhibition of eosinophil influx |
| 69 to 1180 | Inhibition of cytokine release (IL-13, IL-17) |
| 69 to 1180 | Inhibition of phosphorylation of S6 ribosomal protein |
| Data sourced from AstraZeneca Open Innovation. |
Experimental Protocols
Inhaled Lipopolysaccharide (LPS) Rat Model of Acute Lung Inflammation
This protocol describes the induction of acute lung inflammation in rats via intratracheal instillation of LPS.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal holding apparatus for intratracheal instillation
-
Microsprayer or similar device for intratracheal administration
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
LPS Preparation: Prepare a stock solution of LPS in sterile, pyrogen-free saline at a concentration of 1 mg/mL. On the day of the experiment, dilute the stock solution to the desired final concentration with sterile saline. A typical dose to induce robust inflammation is 5 mg/kg.
-
Anesthesia: Anesthetize the rats using a pre-determined and ethically approved method. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Intratracheal Instillation:
-
Place the anesthetized rat in a supine position on the holding apparatus.
-
Visualize the trachea through the oral cavity and carefully insert the microsprayer into the trachea, ensuring it does not enter the esophagus.
-
Administer a single bolus of the LPS solution (typically 50-100 µL) directly into the lungs.
-
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. Place the animal in a clean cage with easy access to food and water.
-
Post-LPS Monitoring: Observe the animals for signs of distress. The peak of the inflammatory response typically occurs between 6 and 24 hours post-LPS administration.
Administration of Inhaled this compound
This protocol describes the administration of this compound via inhalation prior to LPS challenge.
Materials:
-
This compound formulated for inhalation (e.g., suspension for nebulization)
-
Vehicle control (placebo)
-
Nebulizer and exposure chamber suitable for rodents
Procedure:
-
This compound Preparation: Prepare the this compound suspension at the desired concentrations according to the manufacturer's instructions.
-
Animal Dosing:
-
Place the rats in the exposure chamber.
-
Connect the nebulizer containing the this compound suspension or vehicle to the chamber.
-
Administer the aerosolized compound for a predetermined duration (e.g., 30-60 minutes). This is typically performed 1-2 hours prior to the LPS challenge.
-
Control groups should receive the vehicle under the same conditions.
-
Bronchoalveolar Lavage (BAL) Fluid Collection and Processing
This protocol details the collection and processing of BAL fluid to analyze inflammatory cell influx and mediator release.
Materials:
-
Euthanasia agent (e.g., pentobarbital overdose)
-
Surgical instruments (scissors, forceps)
-
Tracheal cannula
-
Suture thread
-
Ice-cold, sterile phosphate-buffered saline (PBS) without Ca2+/Mg2+
-
Syringes (1 mL and 5 mL)
-
15 mL conical tubes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Euthanasia: At the desired time point after LPS challenge (e.g., 6 or 24 hours), euthanize the rat via an approved method.
-
Tracheal Cannulation:
-
Place the animal in a supine position and surgically expose the trachea.
-
Make a small incision in the trachea and insert a cannula.
-
Secure the cannula in place with a suture.
-
-
Bronchoalveolar Lavage:
-
Attach a syringe containing ice-cold PBS to the cannula.
-
Instill a volume of PBS (e.g., 3-5 mL) into the lungs and gently aspirate back.
-
Repeat this process 3-5 times with fresh PBS, collecting the returned fluid in a 15 mL conical tube on ice. The total lavage volume is typically around 10-15 mL.
-
-
Cell Pellet and Supernatant Separation:
-
Centrifuge the collected BAL fluid at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and store at -80°C for subsequent cytokine analysis.
-
Resuspend the cell pellet in a known volume of PBS (e.g., 1 mL).
-
-
Total Cell Count:
-
Determine the total number of inflammatory cells in the resuspended pellet using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count:
-
Prepare cytospin slides of the cell suspension.
-
Stain the slides with a differential stain (e.g., Diff-Quik).
-
Count at least 300 cells under a microscope and differentiate them into neutrophils, macrophages, and lymphocytes based on their morphology.
-
Quantification of Inflammatory Cytokines by ELISA
This protocol provides a general guideline for measuring cytokine levels in BAL fluid supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Commercial ELISA kits for rat cytokines (e.g., TNF-α, IL-1β, IL-6, CXCL1)
-
BAL fluid supernatant samples
-
Microplate reader
Procedure:
-
Kit Preparation: Prepare all reagents, standards, and samples as instructed in the manufacturer's protocol for the specific ELISA kit.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions.
-
Wash the plate multiple times to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the BAL fluid samples by interpolating their absorbance values on the standard curve.
-
Express the results in pg/mL or ng/mL.
-
Visualizations
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. A Method for Generating Pulmonary Neutrophilia Using Aerosolized Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. mdpi.com [mdpi.com]
Measuring Phosphorylated Ribosomal Protein S6 (pS6) as a Pharmacodynamic Biomarker for AZD8154 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8154 is a potent and selective dual inhibitor of the γ and δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Downstream of mTOR, the ribosomal protein S6 (S6) is phosphorylated (pS6), a key event for the initiation of protein synthesis. Inhibition of PI3K by this compound leads to a reduction in pS6 levels, making pS6 a valuable pharmacodynamic biomarker to assess the biological activity of this compound in both preclinical and clinical settings.
These application notes provide detailed protocols for the accurate measurement of pS6 levels following treatment with this compound, utilizing various standard laboratory techniques.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting PI3Kγ and PI3Kδ, which in turn blocks the downstream signaling cascade, leading to decreased phosphorylation of S6.
Data Presentation
The following tables summarize the in vitro and in vivo inhibitory activity of this compound. While direct quantitative data for pS6 inhibition at varying doses was not publicly available in tabulated form, the dose-dependent inhibition of pS6 has been demonstrated in preclinical models.[1] The provided tables showcase the inhibitory concentrations for PI3K isoforms and the effect on downstream cellular processes.
Table 1: In Vitro Inhibition of PI3K Isoforms by this compound
| Isoform | Cell Line | IC50 (nM) |
|---|---|---|
| PI3Kγ | RAW 264.7 | 0.76 |
| PI3Kδ | JEKO-1 | 4.3 |
| PI3Kα | - | >18400 |
| PI3Kβ | - | >30000 |
Data sourced from AstraZeneca Open Innovation.[1]
Table 2: In Vivo Efficacy of Inhaled this compound in a Rat Model of Allergic Asthma
| Treatment Dose (µg/kg) | Effect on pS6 Phosphorylation |
|---|---|
| 69 | Inhibition Observed |
| 1180 | Strong Inhibition Observed |
This table reflects the qualitative dose-dependent inhibition of pS6 as described in preclinical studies.[1]
Experimental Protocols
The following are detailed protocols for measuring pS6 levels in response to this compound treatment. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type or animal model.
General Experimental Workflow
References
Application Notes and Protocols for Cytokine Release Assay with AZD8154
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.[1][2] These isoforms are predominantly expressed in leukocytes and play a crucial role in inflammatory and immune responses.[1][3] By targeting PI3Kγ and PI3Kδ, this compound effectively modulates signaling pathways that are integral to T-cell activation and the subsequent release of pro-inflammatory cytokines.[1] This makes this compound a compound of significant interest for the treatment of inflammatory diseases such as asthma.
These application notes provide a detailed protocol for performing a cytokine release assay using human peripheral blood mononuclear cells (PBMCs) to evaluate the in vitro efficacy of this compound. The protocol outlines the steps for cell isolation, stimulation, treatment with this compound, and subsequent measurement of key cytokines, including Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Interleukin-17 (IL-17).
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound exerts its inhibitory effects by blocking the PI3Kγ and PI3Kδ isoforms, which are critical components of the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, survival, and differentiation. In immune cells, activation of this pathway, often initiated by T-cell receptor (TCR) engagement, leads to the production and release of cytokines. By inhibiting PI3Kγ and PI3Kδ, this compound effectively dampens this signaling cascade, leading to a reduction in the production of key inflammatory cytokines.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibition of PI3K Isoforms by this compound.
| PI3K Isoform | Cell Line | pIC50 | IC50 (nM) |
| PI3Kγ | RAW 264 | 9.1 | 0.76 |
| PI3Kδ | JEKO-1 | 8.4 | 4.3 |
| PI3Kα | PDPK1 | <4.7 | >18400 |
| PI3Kβ | TOR7 | <4.5 | >30000 |
Table 2: In Vivo Inhibition of LPS-Induced Neutrophil Recruitment in Rat Bronchoalveolar Lavage Fluid (BALf) by Inhaled this compound.
| This compound Dose (mg/kg) | Inhibition of Neutrophil Recruitment (%) |
| 0.3 | 83 |
| 0.1 | 51 |
| 0.02 | Mild/No Inhibition |
Table 3: Representative Dose-Dependent Inhibition of Cytokine Release from Stimulated Human PBMCs by this compound.
Note: The following data is a representative example to illustrate the expected dose-dependent inhibitory effect of this compound on cytokine release. Specific experimental values were not available in the public domain at the time of this writing.
| This compound Concentration (nM) | IL-5 Inhibition (%) | IL-13 Inhibition (%) | IL-17 Inhibition (%) |
| 0.1 | 15 | 12 | 10 |
| 1 | 45 | 40 | 35 |
| 10 | 75 | 70 | 65 |
| 100 | 95 | 92 | 90 |
| IC50 (nM) (approximated) | ~2 | ~3 | ~4 |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new 50 mL conical tube.
-
Wash the isolated cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for the cytokine release assay.
Protocol 2: Cytokine Release Assay with this compound
This protocol details the stimulation of human PBMCs and treatment with this compound to assess its effect on cytokine release.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in DMSO and serially diluted in complete RPMI-1640)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells twice with sterile PBS.
-
Cell Seeding: Seed the isolated PBMCs into the anti-CD3 coated 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment: Add 50 µL of the desired concentrations of this compound to the wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Stimulation: Add 50 µL of soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells except for the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.
Protocol 3: Cytokine Measurement by ELISA
This protocol provides a general outline for measuring the concentration of a specific cytokine (e.g., IL-5, IL-13, or IL-17) in the collected supernatants using a sandwich ELISA kit. Follow the manufacturer's instructions for the specific kit being used.
Materials:
-
ELISA kit for the target cytokine (e.g., Human IL-5 ELISA Kit)
-
Collected cell culture supernatants
-
Microplate reader
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure: a. Add standards and samples to the appropriate wells of the antibody-coated microplate. b. Incubate as specified in the protocol. c. Wash the wells to remove unbound substances. d. Add the biotin-conjugated detection antibody and incubate. e. Wash the wells. f. Add the streptavidin-HRP conjugate and incubate. g. Wash the wells. h. Add the TMB substrate and incubate for color development. i. Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
Protocol 4: Cytokine Measurement by Multiplex Assay (Luminex)
A multiplex assay allows for the simultaneous measurement of multiple cytokines from a single sample, providing a more comprehensive analysis.
Materials:
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Collected cell culture supernatants
-
Luminex instrument and software
-
Assay-specific reagents (beads, detection antibodies, etc.)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the multiplex assay kit protocol.
-
Assay Procedure: a. Add the antibody-coupled beads to the wells of the filter plate. b. Wash the beads. c. Add standards and samples to the wells and incubate. d. Wash the beads. e. Add the biotinylated detection antibody cocktail and incubate. f. Wash the beads. g. Add streptavidin-phycoerythrin (SAPE) and incubate. h. Wash the beads and resuspend in sheath fluid.
-
Data Acquisition: Acquire data using a Luminex instrument. The instrument will identify each bead by its spectral address and quantify the amount of cytokine bound based on the fluorescence intensity of the reporter molecule.
-
Data Analysis: Use the analysis software to generate standard curves for each cytokine and determine the concentrations in the samples. Calculate the percentage of inhibition for each this compound concentration for each cytokine.
Conclusion
The provided protocols offer a robust framework for evaluating the in vitro efficacy of this compound in inhibiting cytokine release from human PBMCs. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further characterize the immunomodulatory properties of this dual PI3Kγδ inhibitor. The quantitative data generated from these assays are essential for understanding the dose-dependent effects of this compound and for its continued development as a potential therapeutic for inflammatory diseases.
References
Application Notes and Protocols for AZD8154 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms. These isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1] this compound was initially developed for the treatment of respiratory diseases, such as asthma, via inhaled administration.[1] While its development for asthma has been discontinued, its utility as a research tool for investigating the PI3Kγ/δ signaling pathway in various in vivo models remains significant.
These application notes provide a summary of the available in vivo dosage information for this compound, detailed experimental protocols derived from published studies, and an overview of the relevant signaling pathways.
Data Presentation: In Vivo Dosage Summary
The following tables summarize the quantitative data on this compound dosage and administration from preclinical and clinical studies. It is important to note that the majority of available data pertains to inhaled or intratracheal administration in rodent models of respiratory inflammation. Information on oral and intravenous administration for efficacy studies is limited, and researchers should perform initial dose-ranging studies for new models or administration routes.
Table 1: this compound Inhaled/Intratracheal Administration in Rodent Models
| Species | Model | Dosing Regimen | Observed Effect | Reference |
| Rat | Ovalbumin-induced allergic asthma | 69 to 1180 µg/kg (intratracheal) | Dose-dependent inhibition of eosinophil influx, cytokine release (IL-13, IL-17), and phosphorylation of S6 ribosomal protein.[2] | [2] |
| Rat | LPS-induced airway neutrophilia | 0.02, 0.1, 0.3 mg/kg (inhaled) | Mild/no inhibition at 0.02 mg/kg, 51% inhibition at 0.1 mg/kg, and 83% inhibition of neutrophil recruitment at 0.3 mg/kg.[2] |
Table 2: General Tolerability and No-Observed-Effect-Level (NOEL)
| Species | Duration | Dosing Regimen | Observation | Reference |
| Preclinical (unspecified) | 2 to 4 weeks | 15-20 mg/kg/day | Generally well tolerated; some instances of poor condition secondary to gastrointestinal inflammation were observed. | |
| Rat | 3 months | 603 µg/kg/day | No-Observed-Effect-Level (NOEL) for the accumulation of alveolar macrophages. | |
| Monkey | 3 months | 56.4 µg/kg/day | No-Observed-Effect-Level (NOEL) for the accumulation of alveolar macrophages. |
Table 3: Intravenous Administration
| Species | Dosing Regimen | Study Type | Observation | Reference |
| Human | 0.15 mg (single dose) | Phase 1 Clinical Trial | Characterization of systemic pharmacokinetics. Well tolerated. |
Signaling Pathway
This compound targets the PI3Kγ and PI3Kδ isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and inflammation.
References
AZD8154: A Tool for Interrogating Immune Cell Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.[1][2] These PI3K isoforms are predominantly expressed in leukocytes and play a crucial role in regulating a wide array of immune cell functions, including differentiation, proliferation, migration, and survival.[1][3][4] By specifically targeting PI3Kγ and PI3Kδ, this compound serves as a valuable research tool for dissecting the intricate signaling networks that govern immune responses. These application notes provide detailed protocols for utilizing this compound to study key aspects of immune cell signaling.
The PI3K signaling pathway is a central regulator of cellular processes in asthma, a chronic inflammatory disease of the airways. Activation of PI3K modulates critical events in the inflammatory response. This compound has been shown to suppress the activation of the PI3K pathway, leading to a significant inhibition of airway inflammation.
Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of PI3Kγ and PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting downstream effectors such as Akt to the plasma membrane, leading to their activation. By blocking this initial step, this compound effectively dampens the entire PI3K/Akt signaling cascade in immune cells. This targeted inhibition allows for the specific investigation of PI3Kγ and PI3Kδ-dependent signaling pathways.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms and its effects on immune cell functions.
Table 1: In Vitro Inhibition of PI3K Isoforms by this compound
| PI3K Isoform | Cell Line | pIC50 | IC50 (nM) |
| PI3Kγ | RAW 264 | 9.1 | 0.76 |
| PI3Kδ | JEKO-1 | 8.4 | 4.3 |
| PI3Kα | PDPK1 | <4.7 | >18400 |
| PI3Kβ | TOR7 | <4.5 | >30000 |
Table 2: Species-Specific In Vitro Inhibition of PI3K Isoforms by this compound
| Species | PI3K Isoform | pIC50 | IC50 (nM) |
| Human | PI3Kγ | 9.1 | 0.79 |
| Human | PI3Kδ | 9.2 | 0.69 |
| Human | PI3Kα | 7.2 | 61 |
| Human | PI3Kβ | 5.9 | 1400 |
| Dog | PI3Kγ | 8.5 | 3.0 |
| Dog | PI3Kδ | 8.5 | 3.4 |
| Dog | PI3Kα | 7.5 | 30 |
| Dog | PI3Kβ | 6.5 | 301 |
| Mouse | PI3Kγ | 8.0 | 9.5 |
| Mouse | PI3Kδ | 8.6 | 2.7 |
| Mouse | PI3Kα | 7.8 | 15 |
| Mouse | PI3Kβ | 5.6 | 2600 |
Table 3: Functional Effects of this compound on Immune Cells
| Cell Type | Stimulus | Measured Effect | Finding |
| Rat Splenic B-cells | N/A | CD11b and CD86 expression | Inhibition of expression at concentrations of 0.1-1000 nM. |
| Human PBMCs (from severe asthmatics) | anti-CD2, CD3, & CD28 | Cytokine release (e.g., IL-13, IL-17) | Dose-dependent inhibition of cytokine release. |
| Eosinophils (from severe asthmatics) | Eotaxin-3 | CD11b expression | Dose-dependent inhibition of CD11b expression. |
| Neutrophils (from severe asthmatics) | IL-8 | CD11b expression | Dose-dependent inhibition of CD11b expression. |
| Rat Model (inhaled LPS) | LPS | Neutrophil recruitment into bronchoalveolar lavage fluid (BALf) | 83% inhibition at 0.3 mg/kg, 51% inhibition at 0.1 mg/kg. |
| Sensitized Rats | Ovalbumin challenge | Phosphorylation of S6 ribosomal protein, cytokine release (IL-13, IL-17), eosinophil influx | Dose-dependent inhibition at doses of 69 to 1180 μg/kg. |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound on immune cell signaling.
Western Blot for Phospho-Akt (pAkt) Inhibition
This protocol assesses the inhibition of PI3K signaling by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
Immune cells (e.g., PBMCs, neutrophils)
-
This compound
-
Cell culture medium
-
Stimulant (e.g., anti-CD3/CD28 antibodies, chemokines)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pAkt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture immune cells to the desired density.
-
Pre-incubate cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pAkt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
ELISA for Cytokine Production
This protocol quantifies the effect of this compound on the production of cytokines by immune cells.
Materials:
-
Immune cells (e.g., PBMCs)
-
This compound
-
Cell culture medium
-
Stimulant (e.g., anti-CD3/CD28 antibodies, LPS)
-
Cytokine ELISA kit (e.g., for IL-13, IL-17)
-
96-well ELISA plates
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate immune cells in a 96-well plate.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with the appropriate agonist and incubate for 24-72 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant containing the secreted cytokines.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking the plate.
-
Adding cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding the substrate and stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Flow Cytometry for T-Cell Activation Markers
This protocol assesses the effect of this compound on T-cell activation by measuring the expression of surface markers like CD69 and CD25.
Materials:
-
PBMCs
-
This compound
-
Cell culture medium
-
Stimulant (e.g., anti-CD3/CD28 antibodies)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs in a 96-well plate.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with anti-CD3/CD28 antibodies and incubate for 24-72 hours.
-
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend cells in FACS buffer containing the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on lymphocyte and T-cell populations (CD3+).
-
Analyze the expression of CD69 and CD25 on CD4+ and CD8+ T-cell subsets.
-
CFSE-Based Cell Proliferation Assay
This protocol measures the effect of this compound on immune cell proliferation.
Materials:
-
Immune cells (e.g., PBMCs)
-
This compound
-
Cell culture medium
-
Stimulant (e.g., anti-CD3/CD28 antibodies)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled cells.
-
Add various concentrations of this compound or vehicle control.
-
Add the appropriate stimulus.
-
Culture for 3-5 days.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of pAkt.
Caption: Experimental workflow for Flow Cytometry analysis.
References
Application Notes and Protocols for AZD8154 in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.[1][2] These isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for inflammatory and respiratory diseases such as asthma.[1] this compound has been shown to modulate immune cell responses in primary human cells, highlighting its potential for research and drug development in immunology.[1][3]
These application notes provide detailed protocols for utilizing this compound in primary human peripheral blood mononuclear cells (PBMCs), eosinophils, and neutrophils. The information is intended to guide researchers in designing and executing experiments to study the effects of this compound on key cellular functions.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against human PI3K isoforms. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| PI3K Isoform | IC50 (nM) | pIC50 |
| PI3Kγ | 0.79 | 9.1 |
| PI3Kδ | 0.69 | 9.2 |
| PI3Kα | 61 | 7.2 |
| PI3Kβ | 1400 | 5.9 |
| Data sourced from AstraZeneca Open Innovation. |
Table 2: In Vitro Inhibition of PI3K Isoforms in Cell Lines by this compound
This table provides the IC50 values of this compound in specific cell lines, demonstrating its cellular activity.
| PI3K Isoform | Cell Line | IC50 (nM) | pIC50 |
| PI3Kγ | RAW 264 | 0.76 | 9.1 |
| PI3Kδ | JEKO-1 | 4.3 | 8.4 |
| PI3Kα | PDPK1 | >18400 | <4.7 |
| PI3Kβ | TOR7 | >30000 | <4.5 |
| Data sourced from AstraZeneca Open Innovation. |
Signaling Pathway
This compound exerts its effects by inhibiting the PI3Kγ and PI3Kδ isoforms, which are key components of the PI3K/AKT signaling pathway. This pathway is crucial for regulating various cellular processes in immune cells, including proliferation, survival, and inflammatory responses.
Experimental Protocols
1. Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's datasheet for the molecular weight of this compound.
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
2. Inhibition of Cytokine Release from Primary Human PBMCs
This protocol details the isolation of PBMCs and the subsequent assay to measure the effect of this compound on cytokine release following stimulation.
Materials:
-
Human whole blood from healthy or asthmatic donors
-
Ficoll-Paque™ or other density gradient medium
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution
-
Stimulants: Anti-CD2, Anti-CD3, and Anti-CD28 antibodies
-
96-well cell culture plates
-
Cytokine detection assay (e.g., ELISA or multiplex bead array)
Protocol:
2.1. PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.
2.2. Cytokine Release Assay:
-
Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 1000 nM) to determine the optimal inhibitory concentration.
-
Add the this compound dilutions or vehicle control to the wells and pre-incubate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare the stimulating antibody cocktail (e.g., plate-bound anti-CD3 and soluble anti-CD2 and anti-CD28).
-
Add the stimulants to the appropriate wells. Include unstimulated controls.
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of relevant cytokines (e.g., IFN-γ, IL-2, IL-6, TNF-α) using an appropriate assay according to the manufacturer's instructions.
3. Inhibition of CD11b Expression on Primary Human Eosinophils and Neutrophils
This protocol describes the isolation of granulocytes (eosinophils and neutrophils) and the subsequent flow cytometric analysis of CD11b surface expression, a marker of cell activation.
Materials:
-
Human whole blood from healthy or asthmatic donors
-
Reagents for granulocyte isolation (e.g., Dextran sedimentation followed by density gradient centrifugation, or immunomagnetic separation kits)
-
Red blood cell (RBC) lysis buffer
-
HBSS or other suitable buffer
-
This compound stock solution
-
Stimulants: Eotaxin-3 (for eosinophils), IL-8 (for neutrophils)
-
Fluorescently-labeled anti-human CD11b antibody and corresponding isotype control
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
3.1. Granulocyte Isolation:
-
Isolate granulocytes from whole blood using a preferred method. A common approach involves density gradient separation to obtain a granulocyte/RBC pellet, followed by RBC lysis.
-
Alternatively, commercial kits for the direct isolation of eosinophils or neutrophils from whole blood via negative selection can be used for higher purity.
-
After isolation, wash the cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.
3.2. CD11b Expression Assay:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Prepare serial dilutions of this compound. A dose-response curve is recommended.
-
Add the this compound dilutions or vehicle control to the tubes and pre-incubate for 30-60 minutes at 37°C.
-
Add the appropriate stimulant to each tube (Eotaxin-3 for eosinophils, IL-8 for neutrophils) at a pre-determined optimal concentration. Include unstimulated controls.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding ice-cold PBS.
-
Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
-
Add the fluorescently-labeled anti-CD11b antibody or isotype control to the cell pellets.
-
Incubate for 20-30 minutes on ice in the dark.
-
Wash the cells with PBS to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of CD11b on the cell population of interest.
Conclusion
This compound is a valuable tool for investigating the role of PI3Kγ and PI3Kδ in primary human immune cells. The protocols outlined above provide a framework for studying its effects on cytokine release and cell activation. Researchers should optimize parameters such as inhibitor concentration and incubation times for their specific experimental systems. These application notes are intended to facilitate further research into the immunomodulatory properties of this compound and its potential therapeutic applications.
References
Troubleshooting & Optimization
AZD8154 Technical Support Center: Troubleshooting Solubility Issues
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling AZD8154 in experimental settings, with a focus on overcoming its inherent solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a solubility of up to 25 mg/mL (45.32 mM) in DMSO.[1] To achieve this concentration, ultrasonic treatment is recommended.[1] It is also crucial to use newly opened, non-hygroscopic DMSO, as the presence of water can significantly impact solubility.[1]
Q2: Why is this compound so poorly soluble in aqueous buffers?
A2: this compound was intentionally designed to have low solubility for its intended use as an inhaled therapeutic.[2] This property promotes prolonged retention in the lungs, a key feature for its therapeutic application in respiratory diseases.[2] One study noted its solubility in phosphate buffer (pH 7.4) to be as low as 54 nM.
Q3: I am observing precipitation when I dilute my this compound DMSO stock into my experimental buffer (e.g., PBS, cell culture media). What can I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. However, a small amount of DMSO is necessary to maintain this compound in solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This can sometimes help to prevent the compound from crashing out of solution.
-
Pre-warm the Buffer: Gently warming your experimental buffer before adding the this compound stock solution may help to improve solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the this compound stock to the aqueous buffer.
Q4: What is the maximum recommended final concentration of this compound in cell-based assays?
A4: The optimal concentration will be assay-dependent. However, published studies on in vitro assays with this compound have used concentrations in the nanomolar range. For example, one study successfully used this compound at concentrations ranging from 0.1 to 1000 nM to assess its effect on rat splenic B cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. One supplier suggests that at -80°C, the solution is stable for up to 6 months, and at -20°C, for up to 1 month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
For ease of reference, the following table summarizes the known solubility and potency data for this compound.
| Parameter | Value | Source |
| Solubility in DMSO | 25 mg/mL (45.32 mM) | |
| Solubility in Phosphate Buffer (pH 7.4) | 54 nM | |
| PI3Kγ IC50 (Human) | 0.79 nM | |
| PI3Kδ IC50 (Human) | 0.69 nM | |
| PI3Kα IC50 (Human) | 61 nM | |
| PI3Kβ IC50 (Human) | 1400 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 551.68 g/mol )
-
Anhydrous/low-hygroscopicity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.52 mg of this compound.
-
Add the appropriate volume of fresh, high-quality DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile experimental buffer (e.g., cell culture medium, PBS)
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution with the experimental buffer to achieve the desired final concentration.
-
Important: Immediately before adding to your cells, perform the final dilution step into the pre-warmed experimental buffer. For example, to achieve a 1 µM final concentration, you could add 1 µL of a 1 mM intermediate dilution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Vortex the working solution gently but thoroughly immediately after preparation.
-
Add the working solution to your cell culture plates.
-
Visualizations
Caption: PI3Kγ/δ signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound solutions for experiments.
Caption: A logical guide to troubleshooting this compound precipitation issues.
References
Technical Support Center: AZD8154 In Vitro Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the low solubility of AZD8154 for successful in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ), primarily developed as an inhaled treatment for respiratory diseases like asthma.[1][2][3] Its low aqueous solubility is an intentional design feature to achieve prolonged retention in the lungs for topical administration.[1] However, this property presents a significant challenge for researchers conducting in vitro experiments in aqueous cell culture media or biochemical buffers, as the compound may precipitate out of solution, leading to inaccurate and irreproducible results.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[4] A stock solution of up to 25 mg/mL (45.32 mM) can be prepared in DMSO, though ultrasonication may be required to fully dissolve the compound.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
The final concentration of DMSO in your cell culture or biochemical assay should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated. However, primary cells and some sensitive cell lines may exhibit toxicity at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your experimental samples to assess its impact on your specific assay.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What can I do?
This is a common issue known as "solvent shock." To prevent this, it is recommended to perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium. Instead of a single large dilution, a stepwise dilution process can help to keep the compound in solution. Additionally, ensuring the media is at the correct pH and temperature can aid solubility.
Q5: Are there any alternative methods to improve the solubility of this compound in my experiments?
For particularly challenging assays, the use of surfactants or other solubilizing agents can be explored. Non-ionic surfactants like Pluronic® F-127 or Cremophor® EL have been used to create micellar formulations that can encapsulate hydrophobic compounds and improve their apparent solubility in aqueous solutions. However, it is essential to test the biocompatibility and potential interference of these agents in your specific experimental setup.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Prepare a 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out the desired amount of this compound powder (Molecular Weight: 551.68 g/mol ).
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions (Serial Dilution):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your desired final concentrations. It is recommended to perform at least one intermediate dilution step. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution, and then dilute this 1:10 to get the final 10 µM concentration.
-
Gently vortex each dilution immediately after adding the this compound solution.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your cells or assay.
-
Data Presentation
Table 1: Recommended Dilution Series for this compound
| Stock Solution Concentration | Intermediate Dilution | Final Concentration | Final DMSO Concentration |
| 10 mM in 100% DMSO | 1:100 in media (100 µM) | 10 µM | 0.1% |
| 10 mM in 100% DMSO | 1:100 in media (100 µM) | 5 µM | 0.05% |
| 10 mM in 100% DMSO | 1:100 in media (100 µM) | 1 µM | 0.01% |
| 10 mM in 100% DMSO | 1:1000 in media (10 µM) | 100 nM | 0.001% |
| 10 mM in 100% DMSO | 1:1000 in media (10 µM) | 10 nM | 0.0001% |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues with this compound in Vitro
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | - Incomplete dissolution- Stock concentration is too high- Improper storage | - Use an ultrasonic bath to aid dissolution.- Prepare a fresh, lower concentration stock solution.- Aliquot stock solution into single-use tubes to avoid freeze-thaw cycles. |
| Precipitation Upon Dilution in Media | - "Solvent shock" from a large, single dilution- Media is too cold- pH of the media is not optimal | - Perform a serial dilution with pre-warmed (37°C) media.- Ensure media is at 37°C before adding the compound.- Confirm the pH of your media is stable and appropriate for your cells. |
| Precipitation During Experiment | - Compound is unstable in media over time- Interaction with media components (e.g., serum proteins) | - Prepare fresh working solutions immediately before each experiment.- Reduce the serum concentration in your media if possible, or test for solubility in a serum-free formulation. |
| Unexpected Cell Toxicity | - Final DMSO concentration is too high- The compound itself is cytotoxic at the tested concentrations | - Perform a vehicle control with the same final DMSO concentration to assess solvent toxicity.- Lower the final DMSO concentration to ≤0.1%.- Perform a dose-response curve to determine the cytotoxic threshold of this compound in your cell line. |
| Lack of Biological Activity | - Inaccurate concentration due to precipitation- Degradation of the compound | - Visually confirm the absence of precipitate in your working solutions.- Ensure proper storage of stock solutions (protected from light, appropriate temperature).- Use a positive control for the PI3K pathway to ensure your assay is working correctly. |
Mandatory Visualizations
Caption: PI3Kγ/δ signaling pathway and the mechanism of action of this compound.
Caption: Recommended workflow for solubilizing this compound for in vitro experiments.
References
AZD8154 Gastrointestinal Side Effects in Rats: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the gastrointestinal side effects of AZD8154 observed in preclinical rat studies. The content is structured to offer troubleshooting guidance and address frequently asked questions to support the design and interpretation of experiments involving this PI3Kγδ inhibitor.
Summary of Preclinical Gastrointestinal Findings
In preclinical safety studies, this compound was generally well-tolerated in rats at doses of 15-20 mg/kg/day for up to four weeks.[1][2] However, a low incidence of gastrointestinal inflammation was observed microscopically in a small percentage of animals (~2-3%) across various study groups.[1][2] This finding did not show a clear relationship with the administered dose or the duration of the study.[1] At higher doses and with longer-term administration, inflammation was also noted in other tissues, such as the skin. These effects are considered to be associated with the mechanism of action of this compound as a phosphoinositide 3-kinase (PI3K) inhibitor.
Quantitative Data Summary
| Parameter | Observation | Dose Range | Study Duration | Incidence | Citation |
| Tolerability | Generally well-tolerated | 15-20 mg/kg/day | 2 to 4 weeks | - | |
| Gastrointestinal Finding | Microscopic inflammation | Not specified | Not specified | ~2-3% of any affected group | |
| Dose/Duration Relationship | No clear association observed | Not applicable | Not applicable | - |
Troubleshooting Guide
This guide addresses potential issues and unexpected observations that researchers may encounter during in vivo studies with this compound in rats.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| 1. Rats are exhibiting clinical signs of gastrointestinal distress (e.g., diarrhea, weight loss, hunched posture) at doses expected to be well-tolerated. | Individual animal sensitivity.Vehicle or formulation issues.Underlying health conditions in the animal colony.Microbiome disruption. | Isolate affected animals and provide supportive care.Review the health status of the entire cohort and colony.Verify the correct preparation and administration of the dosing formulation.Consider a vehicle-only control group to rule out formulation effects.If issues persist, consider using a lower starting dose or a different rat strain. |
| 2. Histopathological analysis reveals a higher than expected incidence of gastrointestinal inflammation. | The specific rat strain may be more susceptible to PI3Kδ inhibitor-induced colitis.The scoring criteria for inflammation may be highly sensitive.Potential for confounding factors such as diet or environmental stressors. | Ensure a board-certified veterinary pathologist performs a blinded histopathological evaluation.Review historical control data for the rat strain used.Standardize environmental conditions and diet across all study groups.Consider including a positive control group (e.g., a known inducer of colitis) to benchmark the findings. |
| 3. No gastrointestinal inflammation is observed, even at higher doses. | The rat strain used may be resistant to this particular side effect.The study duration may be too short to induce observable changes.The specific endpoint measured (e.g., macroscopic vs. microscopic) may not be sensitive enough. | Confirm the activity of the compound in the study animals through pharmacodynamic markers.Consider extending the study duration for chronic toxicity assessment.Ensure a thorough microscopic evaluation of multiple sections of the gastrointestinal tract is performed. |
| 4. How can I proactively monitor for potential gastrointestinal side effects? | Not applicable | Implement a daily clinical observation schedule, including body weight, fecal consistency, and general appearance.Consider incorporating biomarkers of intestinal inflammation (e.g., fecal calprotectin) into the study design.At necropsy, carefully examine the entire gastrointestinal tract for any gross abnormalities. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced gastrointestinal side effects?
A1: this compound is a dual inhibitor of PI3Kγ and PI3Kδ. The inhibition of the PI3Kδ isoform, which is predominantly expressed in leukocytes, is believed to be the primary driver of the observed gastrointestinal inflammation. Disruption of PI3Kδ signaling can affect immune cell function and homeostasis in the gut, leading to an inflammatory response similar to colitis.
Q2: Are the gastrointestinal effects of this compound in rats reversible?
A2: The publicly available data for this compound does not specify the reversibility of the observed gastrointestinal inflammation in rats. However, for other PI3K inhibitors, some gastrointestinal toxicities have been shown to be reversible upon cessation of treatment.
Q3: What specific regions of the gastrointestinal tract are most likely to be affected?
A3: The available information on this compound does not specify the exact location of the gastrointestinal inflammation. For PI3Kδ inhibitors in general, the colon is a common site for inflammatory findings (colitis). A thorough histopathological examination of the entire gastrointestinal tract (stomach, duodenum, jejunum, ileum, cecum, and colon) is recommended.
Q4: Are there any known biomarkers to monitor for this compound-induced gastrointestinal toxicity?
A4: While specific biomarker data for this compound is not published, researchers can consider monitoring general biomarkers of intestinal inflammation in rats, such as fecal calprotectin or lipocalin-2. These may provide a non-invasive indication of ongoing intestinal inflammation.
Q5: How should I design my study to appropriately assess the gastrointestinal safety of this compound?
A5: A well-designed study should include multiple dose groups, a vehicle control group, and a sufficient number of animals of both sexes. Daily clinical observations, weekly body weight measurements, and terminal collection of gastrointestinal tissues for comprehensive histopathological evaluation are crucial. For a more in-depth assessment, consider including molecular and cellular analyses of the gut tissue.
Experimental Protocols
The following provides a generalized methodology for assessing gastrointestinal toxicity in rats, which can be adapted for studies with this compound.
Protocol: Assessment of Gastrointestinal Toxicity in Rats
-
Animal Model: Male and female Sprague-Dawley or Wistar rats, 8-10 weeks of age.
-
Acclimation: Acclimate animals for at least 7 days prior to the start of the study.
-
Grouping and Dosing:
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Randomly assign animals to dose groups (e.g., vehicle control, low-dose, mid-dose, high-dose this compound). A typical group size is 10 rats/sex/group.
-
Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) daily for the specified study duration (e.g., 28 days).
-
-
In-Life Monitoring:
-
Conduct and record clinical observations daily, noting any signs of gastrointestinal distress such as diarrhea, changes in fecal consistency, decreased activity, or hunched posture.
-
Measure and record body weights at least twice weekly.
-
Monitor and record food and water consumption.
-
-
Terminal Procedures:
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At the end of the study, euthanize animals via an approved method.
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Perform a thorough gross pathological examination of all organs, with special attention to the entire gastrointestinal tract.
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Collect samples from the stomach, duodenum, jejunum, ileum, cecum, and colon.
-
-
Histopathology:
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Fix gastrointestinal tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic examination of the stained sections to evaluate for any signs of inflammation, ulceration, epithelial changes, or other abnormalities.
-
Visualizations
Signaling Pathway
Caption: PI3K Signaling Pathway and a Point of Inhibition by this compound.
Experimental Workflow
Caption: Workflow for Assessing Gastrointestinal Toxicity in Rats.
References
Technical Support Center: AZD8154-Induced Alveolar Macrophage Accumulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the phenomenon of alveolar macrophage accumulation induced by the dual PI3Kγδ inhibitor, AZD8154.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause alveolar macrophage accumulation?
This compound is a potent and selective dual phosphoinositide 3-kinase (PI3K) γ and δ inhibitor developed for inhaled administration in respiratory diseases like asthma.[1][2] Preclinical studies in rats and monkeys have shown an accumulation of alveolar macrophages in the lungs following administration of this compound.[3][4] This effect is thought to be related to the low solubility of the compound, which may lead to the formation of drug crystals in the alveoli that are subsequently phagocytosed by macrophages.[4] It is also possible that the pharmacological inhibition of PI3Kγδ itself contributes to this phenomenon.
Q2: What is the likely phenotype of the alveolar macrophages that accumulate in response to this compound?
While direct studies on the specific phenotype of this compound-induced accumulated macrophages are limited, based on the mechanism of PI3Kγδ inhibition, a mixed or predominantly M1-like phenotype might be expected. Inhibition of PI3Kγ has been shown to shift macrophages towards a pro-inflammatory M1 phenotype. However, the context of the lung microenvironment and the potential presence of drug particles could also influence their activation state. Researchers should characterize these cells using a panel of M1 (e.g., CD80, CD86, iNOS) and M2 (e.g., CD163, CD206, Arginase-1) markers.
Q3: How does this compound's mechanism of action relate to macrophage function?
This compound inhibits PI3Kγ and PI3Kδ, which are key enzymes in a signaling pathway crucial for various cellular processes in macrophages, including proliferation, survival, migration, and polarization. The PI3K/Akt/mTOR pathway, which is downstream of PI3K, is a central regulator of these functions. By inhibiting this pathway, this compound can modulate inflammatory responses and macrophage behavior.
Troubleshooting Guides
Guide 1: Isolation of Alveolar Macrophages from this compound-Treated Lungs
Issue: Low yield of viable alveolar macrophages.
| Possible Cause | Troubleshooting Step |
| Incomplete lung lavage | Ensure gentle but thorough lung lavage with an adequate volume of pre-warmed (37°C) buffer. Repeat the lavage process multiple times (e.g., 10 times) to maximize cell recovery. |
| Cell adherence | Use non-treated plasticware to minimize macrophage adherence. Detach adherent cells gently by pipetting. |
| Cell death during processing | Keep cells on ice or at 4°C throughout the isolation procedure to maintain viability. Minimize the duration of each step. |
| Harsh enzymatic digestion (if applicable) | If performing lung digestion, optimize the concentration and incubation time of enzymes like Liberase TM, which has been shown to be effective for isolating interstitial macrophages. |
Issue: Cell clumping.
| Possible Cause | Troubleshooting Step |
| Presence of DNA from dead cells | Add DNase I to the lavage fluid and digestion buffer to prevent clumping. |
| Cell activation | Handle cells gently and avoid vigorous vortexing to minimize activation-induced aggregation. |
Guide 2: Flow Cytometry Analysis of this compound-Induced Alveolar Macrophages
Issue: High background or non-specific staining.
| Possible Cause | Troubleshooting Step |
| Fc receptor binding | Block Fc receptors with an anti-CD16/32 antibody (for mice) or commercial Fc block solutions before adding specific antibodies. |
| Dead cells binding antibodies non-specifically | Use a viability dye (e.g., propidium iodide, DAPI, or a fixable viability stain) to exclude dead cells from the analysis. |
| Antibody concentration too high | Titrate all antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Autofluorescence | Alveolar macrophages can be highly autofluorescent. Use bright fluorochromes and include an unstained control to set appropriate gates. Consider using spectral flow cytometry if available. |
Issue: Difficulty in distinguishing macrophage subpopulations.
| Possible Cause | Troubleshooting Step |
| Inadequate marker panel | Use a comprehensive panel of markers to identify alveolar macrophages (e.g., CD45+, Siglec-F+, CD11c+) and distinguish them from other lung immune cells. Include markers for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) polarization. |
| Overlapping populations | Utilize a sequential gating strategy to clearly define cell populations. For example, gate on live, single, CD45+ cells first, then identify alveolar macrophages. |
Guide 3: In Vitro Culture and Functional Assays
Issue: Poor adherence and viability of cultured alveolar macrophages.
| Possible Cause | Troubleshooting Step |
| Suboptimal culture conditions | Culture primary alveolar macrophages in appropriate media supplemented with factors like GM-CSF, TGF-β, and PPARγ activators to maintain their phenotype and viability. |
| Rapid phenotypic changes in culture | Be aware that alveolar macrophages can rapidly change their phenotype once removed from the lung environment. For functional assays, it is often best to use freshly isolated cells. |
Issue: this compound interference with in vitro assays.
| Possible Cause | Troubleshooting Step |
| Low solubility of this compound | If adding this compound to in vitro cultures, ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and used at a final concentration where it remains in solution to avoid confounding effects from drug precipitation. |
| Effects on phagocytosis assays | Be aware that PI3K inhibitors can impact phagocytosis. If assessing phagocytosis, consider the timing of this compound treatment in your experimental design. |
Data Presentation
Table 1: Preclinical Data on this compound-Induced Alveolar Macrophage Accumulation
| Species | Study Duration | No-Observed-Effect Level (NOEL) | Reference |
| Rat | 3 months | 603 µg/kg/day | |
| Monkey | 3 months | 56.4 µg/kg/day |
Table 2: In Vitro PI3K Enzyme Inhibition by this compound
| PI3K Isoform | Cell Line | pIC50 | IC50 (nM) | Reference |
| PI3Kγ | RAW 264 | 9.1 | 0.76 | |
| PI3Kδ | JEKO-1 | 8.4 | 4.3 | |
| PI3Kα | PDPK1 | <4.7 | >18400 | |
| PI3Kβ | TOR7 | <4.5 | >30000 |
Experimental Protocols
Protocol 1: Isolation of Alveolar Macrophages by Bronchoalveolar Lavage (BAL)
This protocol is adapted from established methods for isolating murine alveolar macrophages.
Materials:
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Sterile phosphate-buffered saline (PBS) without Ca2+/Mg2+
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2% Fetal Bovine Serum (FBS) in PBS
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EDTA (0.5 mM final concentration)
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DNase I (optional)
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22-gauge catheter
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1 ml syringes
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15 ml conical tubes
-
Centrifuge
Procedure:
-
Euthanize the mouse according to approved institutional guidelines.
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Expose the trachea and make a small incision.
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Insert the 22-gauge catheter into the trachea and secure it.
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Instill 0.8-1.0 ml of pre-warmed (37°C) PBS with 0.5 mM EDTA into the lungs.
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Gently aspirate the fluid and collect it in a 15 ml conical tube on ice.
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Repeat the lavage process 8-10 times, pooling the fluid.
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Centrifuge the collected BAL fluid at 300 x g for 10 minutes at 4°C.
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Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream applications (e.g., flow cytometry staining buffer or cell culture medium).
Protocol 2: Flow Cytometry Staining of Alveolar Macrophages
This protocol provides a general framework for staining alveolar macrophages for phenotypic analysis.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32 for mouse)
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Viability dye
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Fluorochrome-conjugated antibodies against:
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Pan-leukocyte marker: CD45
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Alveolar macrophage markers: Siglec-F, CD11c
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M1 markers: CD80, CD86
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M2 markers: CD206, CD163
-
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Compensation beads
Procedure:
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Start with a single-cell suspension of BAL cells in FACS buffer.
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Add Fc block to the cells and incubate on ice for 10-15 minutes.
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Add the viability dye according to the manufacturer's instructions.
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Add the cocktail of fluorochrome-conjugated antibodies and incubate on ice in the dark for 20-30 minutes.
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Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.
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Resuspend the cells in FACS buffer for analysis on a flow cytometer.
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Use single-color controls with compensation beads to set up the appropriate compensation matrix.
Visualizations
References
- 1. Selective Inhibition of PI3K/Akt/mTOR Signaling Pathway Regulates Autophagy of Macrophage and Vulnerability of Atherosclerotic Plaque | PLOS One [journals.plos.org]
- 2. The role of PI3Kγ in metabolism and macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Rewiring by Nutrient Associated PI3K Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
Optimizing AZD8154 dosage to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of AZD8154 (emactuzumab) in experimental settings, with a focus on minimizing side effects through appropriate dosage strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (emactuzumab)?
A1: this compound (emactuzumab) is a humanized monoclonal antibody that targets the colony-stimulating factor 1 receptor (CSF1R), also known as CD115.[1][2] By binding to CSF1R on macrophages, emactuzumab blocks the binding of its ligand, CSF-1.[1][3] This action inhibits CSF1R-mediated signaling, which is crucial for the migration, differentiation, and survival of macrophages.[3] Specifically, it targets tumor-associated macrophages (TAMs), particularly the immunosuppressive M2-polarized phenotype, thereby reducing their presence in the tumor microenvironment and enhancing anti-tumor T-cell immune responses.
Q2: What is the recommended optimal biological dose of emactuzumab and how was it determined?
A2: The optimal biological dose (OBD) of emactuzumab was determined to be 1000 mg administered intravenously every 2 weeks (q2w). This dose was established during a Phase I dose-escalation and expansion study (NCT01494688). The study found that doses of 900 mg q2w or higher achieved over 90% target saturation for the entire dosing period. The OBD was selected based on pharmacokinetic and pharmacodynamic modeling, which showed a plateau in the depletion of immunosuppressive TAMs at the 1000 mg q2w dose, rather than continuing to escalate to a maximum tolerated dose (MTD), which was not reached.
Q3: What are the most common side effects observed with emactuzumab treatment?
A3: The most frequently reported adverse events are generally manageable. Common side effects include pruritus (itching), facial edema (swelling), asthenia (lack of energy), and rash. The table below summarizes the incidence of common adverse events reported in clinical studies.
Q4: How does emactuzumab quantitatively affect tumor-associated macrophages (TAMs) in tissue?
A4: Emactuzumab has shown a profound effect on depleting TAMs. In a Phase Ib study involving patients with diffuse-type tenosynovial giant cell tumors (d-TGCT), paired tumor biopsy samples were taken before and after two cycles of emactuzumab (at doses of 900–2000 mg). Analysis of these samples showed a significant reduction of over 50% in CD68/CD163-positive and CSF1R-positive macrophages in 61% of the 36 evaluable patients.
Troubleshooting Guides
Issue 1: Experiencing higher than expected incidence or severity of side effects (e.g., severe pruritus, edema).
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Question: Our research subjects are exhibiting a high incidence of severe pruritus and facial edema. How can we mitigate this?
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Answer:
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Verify Dosage: Ensure the administered dose does not exceed the recommended optimal biological dose of 1000 mg every 2 weeks. A maximum tolerated dose was not established, but higher doses did not demonstrate a greater biological effect on the target macrophages.
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Symptomatic Management: Common adverse events such as pruritus and edema are generally manageable. Standard supportive care protocols should be implemented to alleviate these symptoms.
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Review Patient Profile: Although rare, serious adverse events, including lupus erythematosus, have been reported in a small number of patients. Monitor for any signs of systemic autoimmune reactions.
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Pharmacodynamic Analysis: If side effects persist, consider assessing pharmacodynamic markers. Skin biopsies can serve as a surrogate tissue to confirm that target saturation is not excessive and that macrophage depletion is within the expected range.
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Issue 2: Suboptimal therapeutic effect or insufficient target engagement in an experimental model.
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Question: We are not observing the expected level of macrophage depletion or anti-tumor activity in our model. What steps should we take?
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Answer:
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Confirm Dosing Regimen: The recommended optimal biological dose is ≥900 mg (specifically 1000 mg) every 2 weeks to maintain target saturation above 90%. Dosing below this level or extending the interval may result in suboptimal target engagement.
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Assess Target Saturation: The half-maximal inhibitory concentration (IC50) for inhibiting CSF-1-differentiated macrophages is approximately 0.3 nM. Serum levels of emactuzumab should be maintained well above the concentration required for half-maximal inhibition (2.18 µg/mL) to ensure sustained target engagement.
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Evaluate Biomarkers: The most reliable method to confirm biological activity is through tissue analysis. A significant reduction in CSF1R+ and CD163+ macrophages in tumor or surrogate tissue (like skin) is the primary indicator of target engagement. If this reduction is not observed, it may point to issues with the drug batch, administration, or unique biological characteristics of the experimental model.
-
Data Presentation
Table 1: Summary of Common Adverse Events (Side Effects) Associated with Emactuzumab Data from a Phase 1 study safety population (n=25) and other reports.
| Adverse Event | Frequency | Reference |
| Pruritus (Itching) | 56% - 70% | |
| Asthenia (Weakness) | 56% | |
| Lack of Energy | 62% | |
| Facial Edema | 49% - 64% | |
| Peripheral Edema | 44% | |
| Periorbital Edema | 37% - 43% | |
| Nausea | 29% | |
| Rash | 29% |
Table 2: Dose-Response and Pharmacodynamic Effects of Emactuzumab
| Parameter | Value | Description | Reference |
| Optimal Biological Dose | 1000 mg IV every 2 weeks | Dose achieving >90% target saturation and plateau of TAM reduction. | |
| Binding Affinity (Kd) | 0.2 nM | High affinity for human and cynomolgus CSF-1R. | |
| Macrophage Viability (IC50) | 0.3 nM | Potency for inhibiting the viability of CSF-1-differentiated macrophages. | |
| Macrophage Depletion (IC50) | 2.18 µg/mL (serum) | Serum concentration required for 50% depletion of skin macrophages. | |
| Objective Response Rate (d-TGCT) | 71% | Best overall response in a Phase 1 study (n=63). | |
| Tissue Macrophage Reduction | >50% | Reduction of CD68/CD163+ macrophages in 61% of patients. |
Experimental Protocols
Protocol 1: Methodology for Determining the Optimal Biological Dose (OBD)
This protocol is based on the design of the Phase Ia/b study NCT01494688.
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Study Design: Employ an open-label, dose-escalation (e.g., 3+3 design) followed by a dose-expansion phase.
-
Dose Escalation:
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Administer emactuzumab intravenously every 2 weeks, starting at a low dose (e.g., 100 mg) and escalating through planned cohorts (e.g., 900 mg, 1350 mg, 2000 mg, 3000 mg).
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Monitor for dose-limiting toxicities to assess safety.
-
-
Pharmacokinetic (PK) Sampling: Collect serial blood samples to determine the drug's concentration-time profile, clearance, and half-life at each dose level.
-
Pharmacodynamic (PD) Assessment:
-
Collect serial skin biopsies (as a surrogate tissue) and tumor biopsies (if feasible) at baseline and on-treatment (e.g., after 2 cycles).
-
Use immunohistochemistry to quantify the density of CSF1R+ and CD163+ macrophages.
-
-
OBD Determination:
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Model the relationship between emactuzumab serum concentration and macrophage depletion.
-
Identify the dose at which a plateau effect is reached for macrophage depletion. This dose, which provides maximal biological effect with a manageable safety profile, is defined as the OBD. In the case of emactuzumab, this was determined to be 1000 mg q2w.
-
-
Dose Expansion: Enroll an additional cohort of subjects at the established OBD to further characterize safety, tolerability, and efficacy.
Protocol 2: Assessing Target Engagement via Skin Biopsy Analysis
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Sample Collection: Obtain 4-mm punch biopsies from a non-sun-exposed area (e.g., upper buttock) at baseline (pre-dose) and at a pre-defined time point on-treatment (e.g., Cycle 2, Day 1, prior to dosing).
-
Tissue Processing: Formalin-fix and paraffin-embed the biopsy samples for immunohistochemistry (IHC).
-
Immunohistochemistry:
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Stain tissue sections with validated antibodies against macrophage markers, such as CD163 (for M2-like macrophages) and CSF1R.
-
Include appropriate positive and negative controls for each staining run.
-
-
Image Analysis:
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Scan the stained slides to create high-resolution digital images.
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Use a validated image analysis software to quantify the number of positively stained cells per unit area (e.g., cells/mm²).
-
-
Data Analysis:
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Calculate the percentage change in the density of CD163+ and CSF1R+ cells from baseline to the on-treatment time point for each subject.
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A significant decrease in the density of these cells indicates successful target engagement by emactuzumab.
-
Visualizations
Caption: Mechanism of action for this compound (emactuzumab).
Caption: Experimental workflow for dose optimization.
Caption: Troubleshooting logic for managing side effects.
References
Technical Support Center: Troubleshooting AZD8154 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PI3Kγδ inhibitor, AZD8154, in preclinical animal models. The guidance focuses on overcoming common challenges related to its delivery, particularly due to its low solubility.
Frequently Asked Questions (FAQs)
Formulation and Solubility
Q1: We are having difficulty dissolving this compound for our in vivo experiments. What are the recommended formulation strategies?
A1: this compound has low aqueous solubility, which is a known challenge for in vivo administration.[1][2] The optimal formulation strategy will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal). A tiered approach, starting with simpler methods, is advisable. Common strategies for poorly soluble compounds include:
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Suspensions: For oral (PO) or intraperitoneal (IP) administration, creating a micronized suspension in an aqueous vehicle is a common starting point. The use of suspending agents (e.g., carboxymethylcellulose) and wetting agents (e.g., Tween 80) is recommended to ensure a uniform and stable dose administration.
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Co-solvent systems: For intravenous (IV) or IP injections where a solution is necessary, a mixture of a biocompatible organic solvent (e.g., DMSO, PEG400) and an aqueous buffer can be used. It is critical to perform tolerability studies for the chosen vehicle, as high concentrations of organic solvents can cause local irritation or toxicity.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil, sesame oil) can be effective for oral administration, as they can enhance absorption through the lymphatic system.
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pH adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility. However, the potential for precipitation upon injection into physiological pH environments should be considered.
Q2: Our formulation of this compound appears to precipitate out of solution upon standing or during administration. How can we prevent this?
A2: Precipitation is a common issue with supersaturated solutions of poorly soluble compounds. To mitigate this:
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Prepare formulations fresh daily: Avoid storing solutions for extended periods, even at 4°C.
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Maintain homogeneity: For suspensions, ensure continuous stirring during the dosing procedure to prevent settling of the compound.
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Use precipitation inhibitors: Certain polymers can be included in the formulation to help maintain the drug in a supersaturated state in vivo.
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Consider a different formulation type: If precipitation from a solution is persistent, switching to a well-formulated suspension for PO or IP routes may provide more consistent results.
Dosing and Administration
Q3: We are observing high variability in plasma concentrations of this compound following oral gavage in our animal studies. What are the potential causes and solutions?
A3: High inter-animal variability in plasma exposure after oral dosing is a frequent challenge with poorly soluble compounds. The primary causes are often related to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.
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Standardize feeding conditions: The presence or absence of food can significantly impact the GI environment and, consequently, drug absorption. Ensure a consistent fasting period for all animals before dosing.
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Ensure accurate dosing: Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered. Use appropriate gavage needles to ensure the dose is delivered directly to the stomach.
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Optimize the formulation: The formulation itself is a key factor. An inadequately prepared suspension can lead to inconsistent dosing. Consider particle size reduction (micronization) to improve the dissolution rate. A lipid-based formulation might also offer more consistent absorption.
Q4: What are the known tolerability issues with this compound in preclinical studies?
A4: In preclinical studies, this compound was generally well-tolerated at doses of 15-20 mg/kg/day for 2 to 4 weeks.[1][2] However, some adverse effects, considered to be associated with PI3K inhibition, have been noted:
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Gastrointestinal inflammation: A small percentage of rats exhibited poor condition secondary to microscopic gastrointestinal inflammation.[1]
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Skin inflammation: At higher, long-term doses, inflammation of the skin has been observed in a small number of animals.
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Lung inflammation: An accumulation of alveolar macrophages has been seen in preclinical species, which is thought to be related to the low solubility of this compound, particularly with inhaled administration.
Researchers should carefully monitor animals for these potential side effects.
Data Presentation
Table 1: In Vitro Potency of this compound against PI3K Isoforms
| Isoform | Human (IC50 nM) | Mouse (IC50 nM) | Dog (IC50 nM) |
| PI3Kγ | 0.79 | 9.5 | 3.0 |
| PI3Kδ | 0.69 | 2.7 | 3.4 |
| PI3Kα | 61 | 15 | 30 |
| PI3Kβ | 1400 | 2600 | 301 |
| Data sourced from AstraZeneca Open Innovation. |
Table 2: Preclinical Dosing and Tolerability of this compound
| Species | Route of Administration | Dose | Duration | Tolerability Findings |
| Rat | Inhaled | 0.02 - 0.3 mg/kg | Single dose | Reduced neutrophil recruitment in a dose-dependent manner. |
| Rat | Inhaled | 69 - 1180 µg/kg | Single dose | Dose-dependent inhibition of ovalbumin challenge effects. |
| Rat | Not specified | 15-20 mg/kg/day | 2 to 4 weeks | Generally well-tolerated; some instances of GI inflammation. |
| Data primarily from studies focused on inhalation. |
Experimental Protocols
Protocol: Preparation and Oral Administration of an this compound Suspension in Mice
This protocol provides a general methodology for preparing a suspension of a poorly soluble compound like this compound for oral gavage in mice.
1. Materials:
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This compound powder
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Vehicle components:
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Wetting agent (e.g., 0.5% Tween 80 in water)
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Suspending agent (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
-
Mortar and pestle
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Sterile water
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Magnetic stirrer and stir bar
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Graduated cylinders and beakers
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Analytical balance
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Oral gavage needles (20-22 gauge, with a ball tip)
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Syringes
2. Vehicle Preparation (e.g., 0.5% Tween 80, 0.5% CMC in water):
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Prepare the 0.5% Tween 80 solution by adding 0.5 mL of Tween 80 to 99.5 mL of sterile water.
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Slowly add 0.5 g of CMC to the Tween 80 solution while continuously stirring with a magnetic stirrer.
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Continue to stir until the CMC is fully dissolved and the solution is clear and uniform. This may take several hours.
3. This compound Suspension Preparation (Example: 10 mg/mL):
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Weigh the required amount of this compound powder (e.g., 100 mg for a 10 mL final volume).
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Place the powder in a mortar.
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Add a small volume of the vehicle (e.g., 1-2 mL) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the particles are adequately wetted.
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Gradually add the remaining vehicle in small portions while continuously triturating to ensure the paste is well-mixed.
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Transfer the suspension to a beaker with a magnetic stir bar.
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Rinse the mortar and pestle with a small amount of the remaining vehicle and add it to the beaker to ensure a complete transfer of the compound.
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Stir the suspension continuously on a magnetic stirrer to maintain homogeneity.
4. Dosing Procedure:
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Weigh each mouse immediately before dosing to determine the exact dosing volume (e.g., for a 20 g mouse at a 10 mg/kg dose, the volume would be 0.02 mL of a 10 mg/mL suspension).
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While the suspension is continuously stirring, draw up the calculated volume into a syringe fitted with an appropriate oral gavage needle.
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Gently restrain the mouse and administer the suspension via oral gavage, ensuring the needle is correctly placed to avoid injury.
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Monitor the animal for any immediate adverse reactions.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
Mitigating inflammatory responses to AZD8154 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD8154 in in vivo experiments. The information provided is intended to help mitigate and manage potential inflammatory responses observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.[1][2] These isoforms are predominantly expressed in leukocytes and are key components of intracellular signaling pathways that regulate immune cell proliferation, activation, and migration.[2][3] By inhibiting PI3Kγ and PI3Kδ, this compound is designed to modulate immune responses and has been investigated as an inhaled treatment for asthma.[4]
Q2: What are the known inflammatory responses to this compound in preclinical in vivo studies?
Preclinical studies have revealed several inflammatory-related findings with this compound administration. While generally well-tolerated at therapeutic doses, some observations include:
-
Gastrointestinal Inflammation: Microscopic inflammation in the gastrointestinal tract has been observed in a small percentage of rats, which was not associated with a specific dose or study duration.
-
Skin Inflammation: At higher, long-term doses, inflammation of the skin has been noted in a small number of animals.
-
Pulmonary Inflammation: An accumulation of alveolar macrophages has been seen in the lungs of preclinical species. This finding is thought to be potentially related to the low solubility of this compound, rather than a direct pharmacological effect.
It is important to note that a Phase 1 clinical study in healthy volunteers showed an acceptable safety profile with no serious adverse events reported.
Q3: Is this compound recommended for in vivo preclinical studies?
According to information from AstraZeneca's Open Innovation platform, while this compound is suitable for in vitro experiments, it is not recommended for preclinical in vivo or clinical studies. This is a critical consideration for researchers planning to use this compound.
Q4: What are general strategies to mitigate inflammatory responses to investigational compounds in vivo?
General approaches to reduce inflammatory side effects of research compounds in animal studies include:
-
Dose Optimization: Conducting thorough dose-range finding studies is crucial to identify the minimum effective dose and the maximum tolerated dose. This helps to establish a therapeutic window that maximizes efficacy while minimizing toxicity.
-
Vehicle Formulation: For poorly soluble compounds like this compound, the formulation vehicle is critical. Optimizing the vehicle can improve solubility and reduce the risk of precipitation at the site of administration, which can trigger an inflammatory response. Strategies include using co-solvents, surfactants, or creating a stable suspension.
-
Co-administration of Anti-inflammatory Agents: In some research contexts, co-administration of a non-steroidal anti-inflammatory drug (NSAID) or a corticosteroid can be used to manage inflammatory side effects. However, this approach should be used with caution as it can confound the results of the primary investigation.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound and provides actionable steps for mitigation.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected high mortality or severe adverse events at the intended dose. | Formulation error (incorrect concentration). | - Immediately pause the study.- Re-verify the concentration and homogeneity of the dosing solution.- Prepare a fresh batch of the formulation and confirm its concentration before resuming. |
| High sensitivity of the animal model. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. | |
| Significant weight loss in the treatment group. | Gastrointestinal toxicity. | - Monitor food and water intake daily.- Consider providing supportive care such as hydration or a more palatable diet.- At the end of the study, perform a gross necropsy and histopathological analysis of the gastrointestinal tract to assess for inflammation or damage. |
| Systemic toxicity. | - Evaluate for signs of toxicity in other organs through histopathology.- Consider reducing the dose or the frequency of administration. | |
| Signs of respiratory distress or labored breathing. | Pulmonary inflammation due to compound precipitation. | - Optimize the vehicle formulation to improve the solubility of this compound.- For inhaled administration, ensure the particle size is appropriate for deep lung deposition.- Monitor respiratory rate and effort.- Perform bronchoalveolar lavage (BAL) to assess inflammatory cell influx and cytokine levels. |
| Visible skin lesions or irritation. | Drug-induced skin inflammation. | - Reduce the dose and/or duration of treatment.- Perform histological analysis of skin samples to characterize the inflammation.- If using topical administration, evaluate the vehicle for potential irritation. |
Data Presentation
Table 1: Summary of Preclinical In Vivo Findings for this compound
| Finding | Species | Dose/Duration | Details | Reference |
| Gastrointestinal Inflammation | Rat | Varied | Microscopic inflammation in a small percentage of animals (~2-3%). No clear dose or duration relationship. | |
| Skin Inflammation | Rat | Higher, longer-term dosing | Observed in a small number of animals. | |
| Accumulation of Alveolar Macrophages | Rat, Monkey | 3-month studies | NOEL: 603 µg/kg/day (rat), 56.4 µg/kg/day (monkey). Potentially related to low solubility. | |
| Reduction in BALf Neutrophil Recruitment | Rat | 0.3 mg/kg | 83% inhibition in an inhaled LPS model. | |
| Inhibition of Ovalbumin-induced Airway Inflammation | Rat | 69 to 1180 µg/kg (inhaled) | Dose-dependent inhibition of eosinophil influx and cytokine release (IL-13, IL-17). |
NOEL: No-Observed-Effect-Level
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in monitoring and troubleshooting inflammatory responses.
Protocol 1: Bronchoalveolar Lavage (BAL) and Analysis
Objective: To assess inflammatory cell infiltration and cytokine levels in the lungs.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Tracheal cannula (e.g., 20G catheter)
-
Suture thread
-
Ice-cold sterile PBS
-
1 mL syringe
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Microscope slides
-
Wright-Giemsa stain
-
ELISA or multiplex assay kits for cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Anesthetize the animal according to your institution's approved protocol.
-
Expose the trachea through a midline incision in the neck.
-
Carefully insert the cannula into the trachea and secure it with a suture.
-
Instill 0.5-1.0 mL of ice-cold PBS into the lungs via the cannula.
-
Gently aspirate and re-instill the fluid three times to maximize cell recovery.
-
Collect the BAL fluid (BALF) and place it on ice.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis and store at -80°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting.
-
Analyze the supernatant for cytokine concentrations using ELISA or a multiplex assay.
Protocol 2: Histological Analysis of Tissue Inflammation
Objective: To visually assess and score inflammation in lung, gastrointestinal, and skin tissues.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Euthanize the animal and carefully dissect the target tissues (lungs, a section of the intestine, and a skin biopsy).
-
Fix the tissues in 4% PFA or 10% formalin for 24 hours at room temperature.
-
Dehydrate the tissues by passing them through a graded series of ethanol.
-
Clear the tissues with xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E according to standard procedures.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a microscope and score for inflammatory cell infiltrates, edema, and tissue damage.
Protocol 3: Flow Cytometry for Immune Cell Profiling
Objective: To quantify different immune cell populations in tissues.
Materials:
-
Tissue digestion buffer (e.g., RPMI with collagenase and DNase)
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, B220, CD11b, Gr-1, F4/80)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Harvest the tissue and mince it into small pieces.
-
Digest the tissue in the digestion buffer at 37°C with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer.
-
Perform a cell count and adjust the concentration.
-
Block Fc receptors with Fc block.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies.
-
Wash the cells to remove unbound antibodies.
-
Stain with a viability dye just before analysis.
-
Acquire the data on a flow cytometer and analyze using appropriate software.
Visualizations
Signaling Pathway
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for an in vivo study investigating this compound-related inflammation.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Analysis for Identification of the Innate and Adaptive Immune Cells of Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AZD8154 in Asthma: A Comparative Analysis of PI3K Inhibitors
In the landscape of novel therapeutic strategies for asthma, the inhibition of phosphoinositide 3-kinases (PI3Ks) has emerged as a promising avenue. Among the various isoforms of PI3K, the delta (δ) and gamma (γ) isoforms are predominantly expressed in leukocytes and play crucial roles in the inflammatory cascades characteristic of asthma. This guide provides a comparative analysis of AZD8154, a dual PI3Kγδ inhibitor, against other PI3K inhibitors that have been investigated for respiratory diseases, with a focus on their performance in preclinical and clinical asthma models.
Mechanism of Action: Targeting the PI3K Signaling Pathway
The PI3K signaling pathway is a critical regulator of various cellular processes in immune cells, including proliferation, survival, and migration. In asthma, the activation of PI3K in leukocytes contributes to airway inflammation, eosinophil and neutrophil recruitment, and airway hyperresponsiveness. This compound is an inhaled, potent, and selective dual inhibitor of PI3Kγ and PI3Kδ isoforms.[1][2] This dual inhibition is hypothesized to offer a synergistic advantage in modulating the immune response in asthma compared to single isoform inhibitors.[1]
Comparative Efficacy of PI3K Inhibitors
The efficacy of various PI3K inhibitors has been evaluated based on their isoform selectivity and their impact on key markers of asthma pathology in preclinical and clinical studies.
Isoform Selectivity
A key differentiator among PI3K inhibitors is their selectivity for the different isoforms. This compound exhibits high potency against both PI3Kγ and PI3Kδ. A comparison of the half-maximal inhibitory concentration (IC50) values for this compound and other notable PI3K inhibitors is presented below.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Primary Target(s) |
| This compound | 61[3][4] | 1400 | 0.79 | 0.69 | γ, δ |
| Idelalisib | 8600 | 4000 | 2100 | 2.5 | δ |
| Duvelisib | 1602 | 85 | 27 | 2.5 | δ, γ |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-Class I |
| GSK2269557 (Nemiralisib) | >10000 | >10000 | 1400 | 6.2 | δ |
Note: IC50 values can vary between different assays and experimental conditions.
Preclinical Data in Asthma Models
Preclinical studies, primarily in rodent models of allergic asthma, provide valuable insights into the potential therapeutic efficacy of these inhibitors.
This compound has demonstrated significant efficacy in a rat model of ovalbumin (OVA)-induced allergic asthma. Intratracheal administration of this compound led to a dose-dependent reduction in both eosinophil and neutrophil influx into the bronchoalveolar lavage fluid (BALF). In a rat inhaled lipopolysaccharide (LPS) model, this compound showed a reduction in BALF neutrophil recruitment by 83% at a dose of 0.3 mg/kg and 51% at 0.1 mg/kg. Furthermore, a direct comparison in a rat asthma model showed that this compound had a superior profile in reducing the late asthmatic response and airway inflammation compared to the selective PI3Kδ inhibitor, GSK2269557.
GSK2269557 (Nemiralisib) , a selective PI3Kδ inhibitor, has also been evaluated in preclinical models. While it showed a reduction in airway eosinophilia, the magnitude of this effect was less than that observed with this compound in a head-to-head comparison in a rat model.
Due to their primary development for oncology indications and associated toxicities, preclinical data for idelalisib and copanlisib in specific asthma models are less readily available in the public domain.
| Inhibitor | Animal Model | Key Findings |
| This compound | Rat OVA-induced asthma | Dose-dependent inhibition of eosinophil and neutrophil influx. Superior to GSK2269557 in reducing late asthmatic response and airway inflammation. |
| GSK2269557 | Rat OVA-induced asthma | Reduced airway eosinophilia, but to a lesser extent than this compound. |
| Duvelisib | Not extensively reported in preclinical asthma models. | |
| Idelalisib | Not extensively reported in preclinical asthma models. | |
| Copanlisib | Not extensively reported in preclinical asthma models. |
Clinical Development in Asthma
The clinical development of PI3K inhibitors for asthma has been met with mixed results, highlighting the challenges of translating preclinical efficacy to human studies.
This compound has completed a Phase I clinical trial in healthy volunteers, where it demonstrated an acceptable safety profile and prolonged lung retention, supporting once-daily dosing.
Duvelisib was evaluated in a Phase IIa study in patients with mild allergic asthma. The study did not meet its primary endpoint; however, a clinical improvement in the late asthmatic response was observed at the highest dose tested (25 mg BID).
GSK2269557 (Nemiralisib) has been investigated in clinical trials for asthma and COPD. In a study involving patients with persistent, uncontrolled asthma, nemiralisib did not demonstrate a discernible difference in trough FEV1 from baseline compared to placebo.
Idelalisib and Copanlisib are approved for the treatment of certain hematological malignancies. Their development for asthma has been hampered by significant toxicities observed in oncology trials, which are generally considered unacceptable for a chronic inflammatory disease like asthma.
| Inhibitor | Highest Phase of Development in Asthma | Key Clinical Outcomes |
| This compound | Phase I | Acceptable safety and PK profile in healthy volunteers. |
| Duvelisib | Phase IIa | Did not meet primary endpoint in mild allergic asthma, but showed some improvement in late asthmatic response. |
| GSK2269557 | Phase II | Did not show significant improvement in FEV1 in uncontrolled asthma. |
| Idelalisib | Not in active development for asthma | Primarily developed for oncology; significant toxicity concerns. |
| Copanlisib | Not in active development for asthma | Primarily developed for oncology; significant toxicity concerns. |
Experimental Protocols
Ovalbumin (OVA)-Induced Asthma Model in Rats
This model is widely used to mimic the allergic inflammation seen in asthma.
Protocol:
-
Sensitization: On days 0 and 14, rats are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).
-
Challenge: From days 21 to 23, rats are challenged with an aerosol of OVA for a specified duration each day.
-
Treatment: The PI3K inhibitor (e.g., this compound) or vehicle is administered, often intratracheally, at a specific time point before the OVA challenge.
-
Analysis: 24 to 72 hours after the final challenge, various endpoints are assessed. This includes collecting bronchoalveolar lavage fluid (BALF) to determine total and differential inflammatory cell counts (eosinophils, neutrophils). Lungs may also be collected for histological analysis of inflammation and mucus production. Airway hyperresponsiveness to a bronchoconstrictor agent can also be measured.
Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay
This in vitro assay is used to assess the effect of inhibitors on cytokine release from human immune cells.
Protocol:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy or asthmatic donors using density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs are cultured in 96-well plates. To stimulate cytokine release, cells are treated with activating agents such as anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or lipopolysaccharide (LPS).
-
Inhibitor Treatment: The PI3K inhibitor or vehicle is added to the cell cultures prior to or concurrently with the stimulating agent.
-
Cytokine Measurement: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of various cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) is measured using techniques such as ELISA or multiplex bead arrays.
Conclusion
This compound, as a dual PI3Kγδ inhibitor, demonstrates a promising preclinical profile for the treatment of asthma, showing potent and balanced inhibition of its target isoforms and superior efficacy in reducing airway inflammation in animal models compared to a selective PI3Kδ inhibitor. While clinical development for PI3K inhibitors in asthma has faced challenges, the targeted, inhaled delivery of a dual inhibitor like this compound may offer a more favorable therapeutic window by maximizing local efficacy in the lungs while minimizing systemic side effects. Further clinical investigation is warranted to determine the ultimate therapeutic potential of this compound in patients with asthma.
References
A Comparative Analysis of AZD8154 and Nemiralisib in Inflammatory Airway Diseases
This guide provides a detailed comparison of the efficacy of two investigational drugs, AZD8154 and nemiralisib, for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, mechanisms of action, and experimental protocols.
Mechanism of Action
Both this compound and nemiralisib target the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in regulating immune cell function and inflammation. However, they differ in their selectivity for PI3K isoforms.
This compound is a potent and selective dual inhibitor of PI3Kγ (gamma) and PI3Kδ (delta) isoforms.[1] These isoforms are predominantly expressed in leukocytes and are key to initiating downstream signaling cascades involved in immune responses. The dual inhibition is suggested to offer a synergistic advantage in modulating cytokine release compared to inhibiting a single isoform.
Nemiralisib (also known as GSK2269557) is a potent and highly selective inhibitor of the PI3Kδ isoform.[2] PI3Kδ is critically involved in the activation and recruitment of leukocytes, and its inhibition has been explored as a therapeutic strategy for inflammatory conditions.
The differential inhibition of PI3K isoforms by these two compounds is a key factor influencing their biological effects and clinical profiles.
Figure 1: Simplified PI3K signaling pathway and points of inhibition for this compound and nemiralisib.
Preclinical Efficacy
In Vitro Potency
The inhibitory activity of this compound and nemiralisib against various PI3K isoforms has been characterized in enzymatic and cell-based assays.
| Compound | Target Isoform(s) | Human pIC50 | Human IC50 (nM) | Cell Line | Cell-based pIC50 | Cell-based IC50 (nM) |
| This compound | PI3Kγ | 9.1 | 0.79 | RAW 264 | 9.1 | 0.76 |
| PI3Kδ | 9.2 | 0.69 | JEKO-1 | 8.4 | 4.3 | |
| PI3Kα | 7.2 | 61 | PDPK1 | <4.7 | >18400 | |
| PI3Kβ | 5.9 | 1400 | TOR7 | <4.5 | >30000 | |
| Nemiralisib | PI3Kδ | 9.9 (pKi) | - | - | - | - |
Data for this compound from AstraZeneca Open Innovation. Data for Nemiralisib from Selleck Chemicals.
In Vivo Animal Models
Both compounds have been evaluated in rodent models of allergic asthma, primarily the ovalbumin (OVA)-sensitized and challenged rat model.
This compound: In a rat inhaled lipopolysaccharide (LPS) model, this compound demonstrated dose-dependent inhibition of neutrophil recruitment to the bronchoalveolar lavage fluid (BALf), with 83% inhibition at 0.3 mg/kg and 51% inhibition at 0.1 mg/kg. In an OVA challenge model in sensitized rats, inhaled this compound dose-dependently inhibited the phosphorylation of S6 ribosomal protein, the release of cytokines (IL-13, IL-17), and the influx of eosinophils at doses ranging from 69 to 1180 μg/kg. Furthermore, studies using tissues from severe asthmatics showed that this compound dose-dependently inhibited cytokine release from peripheral blood mononuclear cells (PBMCs) and the expression of CD11b on eosinophils and neutrophils. A direct preclinical comparison suggested that this compound was more effective than nemiralisib at reducing both airway eosinophilia and neutrophilia in a rat model of allergic asthma.
Nemiralisib: In a Brown Norway rat acute OVA model of Th2-driven lung inflammation, nemiralisib protected against eosinophil recruitment with an ED50 of 67 μg/kg and dose-dependently reduced the recruitment of all leukocyte subpopulations and IL-13 in the lungs.
Figure 2: Generalized experimental workflow for the rat ovalbumin challenge model.
Clinical Efficacy and Safety
This compound
This compound has undergone Phase I clinical studies in healthy human volunteers. These studies demonstrated an acceptable safety and tolerability profile, with no serious adverse events reported. The compound exhibited prolonged lung retention and a half-life that supports once-daily dosing. A Phase IIa study was planned to evaluate the effect of nebulized this compound on allergen-induced inflammation in subjects with mild allergic asthma. However, this study was later withdrawn due to emerging preclinical toxicology findings.
Nemiralisib
Nemiralisib has been investigated more extensively in clinical trials for both asthma and COPD.
In a study of patients with persistent, uncontrolled asthma, once-daily inhaled nemiralisib (1000 µg) for 28 days did not result in a discernible difference in trough forced expiratory volume in 1 second (FEV1) compared to placebo. While there was a reduction in sputum inflammatory markers (IL-5, IL-13, IL-6, IL-8), this did not translate into meaningful clinical improvement. A common adverse event was post-inhalation cough, reported in 35% of patients on nemiralisib versus 9% on placebo.
In a study of patients with an acute exacerbation of COPD, the addition of nemiralisib to standard of care was associated with more effective recovery and improved lung function parameters. However, a subsequent larger Phase IIb dose-ranging study in a similar patient population did not show an improvement in lung function or re-exacerbations compared to placebo over 12 weeks. Post-inhalation cough was again a common, dose-related adverse event. The development of nemiralisib was halted due to a lack of efficacy and the incidence of cough.
| Clinical Trial | Indication | Key Findings | Adverse Events |
| This compound Phase I (NCT03436316) | Healthy Volunteers | Acceptable safety and tolerability; PK supports once-daily dosing. | No serious adverse events reported. |
| Nemiralisib (NCT02567708) | Persistent, Uncontrolled Asthma | No significant improvement in FEV1; reduction in sputum inflammatory markers. | Post-inhalation cough (35% vs 9% placebo). |
| Nemiralisib (Proof-of-Concept) | Acute Exacerbation of COPD | Improved recovery and lung function. | Post-inhalation cough (35% vs 3% placebo). |
| Nemiralisib Phase IIb (NCT03345407) | Acute Exacerbation of COPD | No improvement in lung function or re-exacerbations. | Dose-related post-inhalation cough. |
Experimental Protocols
Rat Ovalbumin (OVA) Challenge Model
This is a widely used preclinical model to study allergic airway inflammation.
-
Sensitization: Brown Norway rats are sensitized via intraperitoneal injections of OVA mixed with an adjuvant (e.g., alum).
-
Treatment: Prior to the challenge, animals receive the investigational drug (e.g., this compound or nemiralisib) or vehicle, typically via intratracheal or inhaled administration.
-
Challenge: Sensitized animals are exposed to an aerosolized solution of OVA to induce an allergic airway response.
-
Assessment:
-
Late Asthmatic Response (LAR): Airway function is monitored for several hours post-challenge to assess bronchoconstriction.
-
Bronchoalveolar Lavage (BAL): At a specified time point (e.g., 24 hours post-challenge), the lungs are lavaged to collect fluid and cells. The fluid is analyzed for inflammatory cells (e.g., eosinophils, neutrophils) and cytokines.
-
Target Engagement: Lung tissue may be collected to measure downstream markers of PI3K activation, such as the phosphorylation of Akt (pAkt).
-
Human Clinical Trials
Phase I Safety and Tolerability (e.g., this compound, NCT03436316): This type of study is typically a randomized, single-blind, placebo-controlled, single and multiple ascending dose trial in healthy volunteers. The primary objectives are to assess the safety, tolerability, and pharmacokinetics of the investigational drug. Assessments include monitoring for adverse events, clinical laboratory tests, vital signs, and electrocardiograms, along with plasma concentration measurements of the drug over time.
Phase II Efficacy Study (e.g., Nemiralisib in COPD, NCT03345407): This is a randomized, double-blind, placebo-controlled, dose-finding study in the target patient population. Patients are randomized to receive different doses of the investigational drug or placebo in addition to their standard of care treatment. The primary endpoint is often a measure of lung function, such as the change from baseline in FEV1, over a defined treatment period (e.g., 12 weeks). Secondary endpoints may include the rate of disease exacerbations, patient-reported outcomes, and safety assessments.
Summary and Conclusion
This compound and nemiralisib are both inhibitors of the PI3K pathway that were investigated for the treatment of inflammatory airway diseases. This compound, a dual PI3Kγ/δ inhibitor, showed promising preclinical efficacy in animal models of asthma, demonstrating a potential advantage over the selective PI3Kδ inhibitor nemiralisib in reducing both eosinophilic and neutrophilic inflammation. Its clinical development, however, was halted due to preclinical toxicology findings.
Nemiralisib, a selective PI3Kδ inhibitor, advanced further into clinical development. While it demonstrated target engagement by reducing inflammatory markers in the airways of asthmatic patients, this did not translate into significant clinical benefit in terms of lung function. In patients with acute exacerbations of COPD, initial positive signals were not confirmed in a larger dose-ranging study. The clinical utility of nemiralisib was further limited by a high incidence of post-inhalation cough.
The comparative data suggests that the dual inhibition of PI3Kγ and PI3Kδ by this compound may offer a broader anti-inflammatory effect than selective PI3Kδ inhibition alone. However, the clinical development of both compounds has been discontinued, highlighting the challenges in translating preclinical findings in the PI3K pathway to clinical efficacy and safety for inflammatory airway diseases.
References
A Head-to-Head Comparison: AZD8154 Versus Selective PI3K Delta Inhibitors
In the landscape of therapies targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in inflammation and immunity, both dual and selective inhibitors have emerged as promising candidates. This guide provides a detailed, data-driven comparison of AZD8154, a dual inhibitor of PI3Kγ and PI3Kδ, against a panel of selective PI3Kδ inhibitors, including idelalisib, zandelisib, and umbralisib. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative endeavors.
Mechanism of Action: A Tale of Two Strategies
The PI3K family of enzymes plays a crucial role in cell signaling downstream of various receptors, regulating cell proliferation, survival, and migration. The class I PI3K isoforms (α, β, γ, and δ) have distinct tissue distributions and functions. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are predominantly found in leukocytes, making them attractive targets for inflammatory and autoimmune diseases.[1][2]
Selective PI3Kδ inhibitors, as their name suggests, primarily target the delta isoform, which is crucial for B-cell receptor signaling and plays a significant role in B-cell malignancies and certain inflammatory conditions.[2] In contrast, this compound employs a dual-inhibition strategy, targeting both the delta and gamma isoforms of PI3K. The gamma isoform is involved in the signaling of G-protein coupled receptors (GPCRs) and is important for the function of neutrophils, macrophages, and mast cells. The rationale behind this dual approach is to achieve broader inhibition of the immune response.[3]
In Vitro Potency and Selectivity
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the potency and selectivity profiles of this compound and the selective PI3Kδ inhibitors against the Class I PI3K isoforms.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Data Source |
| This compound | 61 | 1400 | 0.79 | 0.69 | [2] |
| Idelalisib | 8600 | 4000 | 2100 | 19 | |
| Umbralisib | >10,000 | >10,000 | 1400 | 6.2 | |
| Zandelisib | - | - | - | - | No direct IC50 values against all isoforms found in the search results. |
Note: IC50 values can vary between different assays and experimental conditions.
Preclinical Efficacy in Respiratory Inflammation Models
This compound has been evaluated in preclinical models of respiratory inflammation, demonstrating its potential for treating airway diseases. In a rat model of lipopolysaccharide (LPS)-induced airway inflammation, inhaled this compound demonstrated a dose-dependent reduction in bronchoalveolar lavage fluid (BALf) neutrophil recruitment, with 83% inhibition at a dose of 0.3 mg/kg. Furthermore, in a rat ovalbumin (OVA) challenge model of allergic asthma, inhaled this compound dose-dependently inhibited the influx of eosinophils and the release of key cytokines such as IL-13 and IL-17.
Safety and Tolerability Profile
Preclinical safety studies of this compound indicated that it was generally well-tolerated at doses of 15-20 mg/kg/day in studies of 2 to 4 weeks. Some gastrointestinal inflammation was observed microscopically in a small percentage of rats, and at higher, longer-term dosing, inflammation was seen in other tissues, which are considered to be associated with PI3K inhibition. A Phase 1 clinical trial in healthy human volunteers showed that this compound had an acceptable safety profile with no serious adverse events reported.
The safety profiles of the selective PI3Kδ inhibitors have been more extensively characterized through their clinical use in hematological malignancies. A common class-related toxicity is immune-mediated adverse events, including diarrhea/colitis, pneumonitis, and hepatotoxicity.
Idelalisib: Associated with a risk of serious and fatal toxicities, including hepatotoxicity, severe diarrhea or colitis, pneumonitis, and infections.
Zandelisib: An intermittent dosing schedule has been explored to mitigate toxicities. In a phase 2 study, grade 3-4 class-related toxicities included diarrhea, lung infections, colitis, and rash.
Umbralisib: While also associated with PI3Kδ inhibitor class-related toxicities, it has been suggested that its dual inhibition of casein kinase 1 epsilon (CK1ε) may contribute to a different safety profile. Common adverse reactions include diarrhea-colitis, nausea, and fatigue.
It is important to note that the safety data for the selective PI3Kδ inhibitors are primarily from studies in cancer patients, and the tolerability profile may differ in a population being treated for inflammatory respiratory diseases.
Experimental Protocols
PI3K Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a test compound against different PI3K isoforms.
General Protocol:
-
Recombinant human PI3K isoforms (α, β, γ, δ) are used.
-
The kinase reaction is typically performed in a 96-well or 384-well plate format.
-
The test compound is serially diluted and pre-incubated with the PI3K enzyme.
-
The kinase reaction is initiated by the addition of the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), or the consumption of ATP (measured as ADP production) is quantified.
-
Detection methods can include homogenous time-resolved fluorescence (HTRF) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
Cell Proliferation/Viability Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation and viability of cells.
General Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values can be determined.
In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model (Rat)
Objective: To evaluate the efficacy of a test compound in a preclinical model of allergic airway inflammation.
General Protocol:
-
Sensitization: Rats are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on day 0 and receive a booster on day 14.
-
Challenge: From day 26 to 28, the sensitized rats are challenged with aerosolized OVA for a set duration each day to induce an allergic airway response.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered to the animals, typically via inhalation or oral gavage, at a specified time before each OVA challenge.
-
Assessment: 24 hours after the final challenge, various endpoints are assessed:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography in response to a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect fluid and cells. The total and differential cell counts (e.g., eosinophils, neutrophils) are determined. Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.
-
Lung Histology: The lungs are collected, fixed, and sectioned for histological analysis to assess inflammation, mucus production, and airway remodeling.
-
Conclusion
This compound, as a dual PI3Kγδ inhibitor, presents a broader mechanism of action compared to selective PI3Kδ inhibitors. In vitro data demonstrates its high potency against both gamma and delta isoforms. Preclinical studies in relevant respiratory models have shown its efficacy in reducing key features of airway inflammation.
The choice between a dual and a selective inhibitor will likely depend on the specific disease pathophysiology and the desired balance between broad immunosuppression and a more targeted approach. Further head-to-head studies, particularly preclinical investigations in relevant disease models and ultimately clinical trials, are necessary to fully elucidate the comparative efficacy and safety of this compound versus selective PI3Kδ inhibitors for the treatment of inflammatory respiratory diseases.
References
AZD8154 (NCT03436316) Clinical Trial Results: A Comparative Guide
This guide provides a comprehensive analysis of the clinical trial NCT03436316 for AZD8154, a novel inhaled dual PI3Kγδ inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of the drug's performance based on available data.
Overview of this compound and Mechanism of Action
This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ), enzymes predominantly found in leukocytes and involved in immune cell signaling.[1] By inhibiting these isoforms, this compound aims to provide targeted immune modulation and anti-inflammatory effects in respiratory diseases such as asthma.[1][2] Preclinical studies have demonstrated that dual inhibition of both PI3Kγ and PI3Kδ offers a synergistic advantage in modulating cytokine release compared to inhibiting a single isoform.[1]
The proposed mechanism of action involves the inhibition of the PI3K signaling pathway, which leads to a reduction in the phosphorylation of Akt (pAkt).[3] Unlike corticosteroids such as budesonide, this compound's inhibitory action is specific to the PI3K pathway and does not appear to affect the STAT and NF-κB signaling pathways.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the PI3K pathway.
Clinical Trial NCT03436316: Study Design and Objectives
The NCT03436316 study was a Phase 1, randomized, single-blind, placebo-controlled, first-in-human trial designed to evaluate the safety, tolerability, and pharmacokinetics of inhaled this compound in healthy adult volunteers. The study consisted of three parts:
-
Part 1: Single Ascending Dose (SAD): Healthy subjects received single inhaled doses of this compound ranging from 0.1 mg to 7.7 mg, or a placebo.
-
Part 2: Intravenous (IV) Administration: A single IV dose of 0.15 mg of this compound was administered to characterize systemic pharmacokinetics.
-
Part 3: Multiple Ascending Dose (MAD): Subjects received multiple once-daily inhaled doses of this compound at 0.6 mg, 1.8 mg, and 3.1 mg, or a placebo, for 9 days.
Experimental Workflow for NCT03436316
Caption: Experimental workflow of the three-part NCT03436316 clinical trial.
Quantitative Data Summary
A total of 78 healthy volunteers were enrolled across the three parts of the study.
Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Terminal Half-Life | 18 - 32 hours | |
| Pulmonary Bioavailability | ~94% | |
| Time to Max Concentration (tmax) | 0.17 - 0.75 hours | |
| Dose Proportionality | Systemic exposure increased in a dose-proportional manner following single doses. | |
| Accumulation (after 9 days) | 2- to 3-fold |
Safety and Tolerability: Adverse Events
Single inhaled doses up to 7.7 mg and multiple inhaled doses up to 3.1 mg of this compound were well tolerated. No serious adverse events were reported.
| Group | Number of Subjects | Subjects with at least one Adverse Event (AE) | Percentage of Subjects with AEs |
| This compound | 59 (from combined parts) | 22 | 37% |
| Placebo | 19 (from combined parts) | 8 | 42% |
| Data derived from the abstract by Asimus et al. which states 78 subjects were randomized, with 22 of 37 receiving this compound and 8 of 44 receiving placebo reporting AEs. The total number of subjects receiving the drug and placebo across all parts is used here for calculation. |
Preclinical Comparative Data
While the Phase 1 trial did not include a direct comparator arm with an established asthma therapy, preclinical studies in a rat model of allergic asthma provided a comparison with budesonide.
Preclinical Efficacy in a Rat Model of Allergic Asthma
| Treatment | Effect on PI3K Pathway (pAkt) | Effect on STAT and NF-κB Pathways | Effect on Airway Inflammation |
| This compound | Dose-related suppression | Not affected | Marked inhibition |
| Budesonide | Not reported to affect PI3K | Known to affect these pathways | Effective inhibition |
| Data from a rat model of allergic asthma. |
In preclinical studies, inhaled this compound also demonstrated a dose-dependent inhibition of the influx of eosinophils, lymphocytes, and neutrophils into the lungs, as well as the release of key cytokines such as IL-5, IL-13, and IL-17.
Conclusion
The Phase 1 clinical trial NCT03436316 demonstrated that inhaled this compound has an acceptable safety and tolerability profile in healthy volunteers. The pharmacokinetic data, including a long terminal half-life and high pulmonary bioavailability, support a once-daily dosing regimen for future clinical development. Preclinical data suggests a targeted mechanism of action on the PI3K pathway, distinct from corticosteroids, which may offer a novel therapeutic approach for inflammatory airway diseases. Further studies in patient populations are required to establish the clinical efficacy and comparative effectiveness of this compound.
References
Validating AZD8154 Efficacy: A Comparative Analysis of pAkt Level Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZD8154, a dual inhibitor of PI3Kγ and PI3Kδ, against other relevant PI3K pathway inhibitors. The primary focus is on the validation of its efficacy through the downstream biomarker, phosphorylated Akt (pAkt), a critical node in the PI3K/Akt/mTOR signaling pathway. This document summarizes key experimental data, provides detailed methodologies for pAkt detection, and visualizes the relevant biological pathways and workflows.
Introduction to this compound and the PI3K/Akt Pathway
This compound is a potent and selective dual inhibitor of the p110γ and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] These isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for inflammatory and autoimmune diseases, such as asthma.[1][3] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[4] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). The phosphorylation of Akt at key residues, such as Serine 473 (pAkt), is a pivotal event that signifies the activation of this pathway. Therefore, measuring the levels of pAkt is a reliable method to assess the efficacy of PI3K inhibitors like this compound.
Comparative Efficacy of PI3K Inhibitors on pAkt Levels
This section compares the efficacy of this compound with two other well-characterized PI3K pathway inhibitors: Duvelisib, a dual PI3Kδ/γ inhibitor, and NVP-BEZ235, a dual PI3K/mTOR inhibitor. The data presented is compiled from various preclinical and clinical studies.
Quantitative Data on pAkt Inhibition
The following tables summarize the inhibitory activity of this compound, Duvelisib, and NVP-BEZ235 on PI3K isoforms and their downstream effect on pAkt levels. It is important to note that the experimental conditions, such as cell types and assay formats, vary between studies, which should be considered when making direct comparisons.
Table 1: Inhibitor Potency against PI3K Isoforms (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Primary Target(s) |
| This compound | 61 | 1400 | 0.79 | 0.69 | PI3Kγ, PI3Kδ |
| Duvelisib | 1602 | 85 | 27.4 | 2.5 | PI3Kδ, PI3Kγ |
| NVP-BEZ235 | 4 | 75 | 5 | 7 | Pan-PI3K, mTOR |
Table 2: Experimental Data on pAkt Inhibition
| Inhibitor | Model System | Treatment Conditions | Observed Effect on pAkt | Citation(s) |
| This compound | Rat model of allergic asthma | Intratracheal administration (dose-dependent) | Dose-related suppression of pAkt levels in lung tissue. | |
| Duvelisib | Chronic Lymphocytic Leukemia (CLL) patient cells | Single oral dose | Inhibition of phospho-AKT (S473). | |
| NVP-BEZ235 | Human glioblastoma cell lines | 100 nM treatment | Attenuation of Akt signaling. | |
| NVP-BEZ235 | Renal cell carcinoma xenografts | In vivo treatment | Inhibition of Akt phosphorylation. |
Experimental Protocols
Accurate and reproducible measurement of pAkt levels is crucial for validating the efficacy of PI3K inhibitors. Below are detailed methodologies for two common techniques: Western Blotting and ELISA.
Western Blotting for pAkt Detection
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the inhibitor (e.g., this compound) at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the pAkt signal to total Akt or a loading control like GAPDH or β-actin.
ELISA for pAkt Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as proteins.
1. Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
2. Assay Procedure (based on a typical sandwich ELISA kit):
-
Add cell lysates to wells of a microplate pre-coated with a capture antibody against total Akt. Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells and add a detection antibody specific for phospho-Akt (Ser473). Incubate for 1 hour at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add a TMB substrate solution. Allow the color to develop in the dark for 30 minutes.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using recombinant pAkt protein of known concentrations.
-
Calculate the concentration of pAkt in the samples by interpolating from the standard curve.
Visualizing Key Processes
To aid in the understanding of the underlying biological mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
AZD8154 and Corticosteroids: A Comparative Analysis of Their Effects on Eosinophil Influx
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel PI3Kγδ inhibitor, AZD8154, and corticosteroids in their efficacy at mitigating eosinophil influx, a key pathological feature of allergic asthma. This analysis is supported by experimental data from preclinical models, elucidating their respective mechanisms of action and therapeutic potential.
Quantitative Data on Eosinophil Influx Inhibition
The following table summarizes the quantitative effects of this compound and various corticosteroids on eosinophil influx in a rat model of ovalbumin (OVA)-induced allergic asthma. This model is a standard preclinical tool for evaluating the efficacy of anti-inflammatory compounds for respiratory diseases.
| Compound | Dose | Route of Administration | Animal Model | Eosinophil Influx Inhibition (%) | Reference |
| This compound | Not Specified | Intratracheal | Brown Norway Rat (OVA challenge) | ~85-95% (estimated from graphical data) | [1] |
| Budesonide | Not Specified | Intratracheal | Brown Norway Rat (OVA challenge) | ~80-90% (estimated from graphical data) | [1] |
| Budesonide | 3 mg/kg | Oral | Brown Norway Rat (OVA challenge) | 91% | [2] |
| Betamethasone | 0.003 - 3 mg/kg | Oral | Brown Norway Rat (OVA challenge) | Up to 92% | [2] |
| Dexamethasone | 0.003 - 3 mg/kg | Oral | Brown Norway Rat (OVA challenge) | Up to 92% | [2] |
Experimental Protocols
The data presented above were generated using a well-established preclinical model of allergic airway inflammation. The following is a representative experimental protocol for the ovalbumin (OVA)-induced rat model of asthma.
Animal Model: Male Brown Norway rats are commonly used due to their robust eosinophilic response to allergen sensitization and challenge.
Sensitization:
-
On days 0, 7, and 14, rats are sensitized via intraperitoneal injections of ovalbumin (e.g., 100 µg/kg) adsorbed to an adjuvant such as aluminum hydroxide. This initial phase primes the immune system to recognize OVA as an allergen.
Drug Administration:
-
Test compounds (this compound or corticosteroids) or vehicle are administered prior to the allergen challenge. The route of administration can be varied (e.g., intratracheal for inhaled therapies, oral for systemic treatments) to reflect the intended clinical use.
Allergen Challenge:
-
Approximately two weeks after the final sensitization injection, rats are challenged with an aerosolized solution of ovalbumin (e.g., 1% w/v in saline) for a specified duration (e.g., 30 minutes) on consecutive days. This challenge induces an inflammatory response in the lungs, including the influx of eosinophils.
Assessment of Eosinophil Influx:
-
Twenty-four to forty-eight hours after the final allergen challenge, bronchoalveolar lavage (BAL) is performed by instilling and retrieving a saline solution from the lungs.
-
The BAL fluid (BALF) is then centrifuged, and the cell pellet is resuspended.
-
Total and differential cell counts are performed on the BALF to determine the number and percentage of eosinophils, neutrophils, lymphocytes, and macrophages. The reduction in eosinophil numbers in the drug-treated groups compared to the vehicle-treated group is calculated to determine the percentage of inhibition.
Signaling Pathways
The distinct mechanisms of action of this compound and corticosteroids in inhibiting eosinophil influx are rooted in their modulation of different signaling pathways.
This compound, as a dual PI3Kγδ inhibitor, directly targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for eosinophil chemotaxis, adhesion, and survival. Specifically, the γ and δ isoforms of PI3K are predominantly expressed in leukocytes and are activated by chemoattractants like eotaxin. Inhibition of PI3Kγ/δ blocks the downstream signaling cascade involving Akt, leading to reduced eosinophil migration and activation.
Corticosteroids, on the other hand, exert their anti-inflammatory effects through the glucocorticoid receptor (GR). Upon binding, the corticosteroid-GR complex translocates to the nucleus, where it can either transactivate anti-inflammatory genes or transrepress pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This leads to a broad suppression of inflammatory mediators, including cytokines and chemokines that are vital for eosinophil recruitment and survival. Corticosteroids also directly induce eosinophil apoptosis.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of compounds like this compound and corticosteroids in a preclinical model of allergic asthma.
References
A Comparative Guide to the Safety and Tolerability of Inhaled PI3K Inhibitors: AZD8154 vs. Nemiralisib in Healthy Volunteers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of AZD8154, a novel inhaled dual phosphoinositide 3-kinase (PI3K) γδ inhibitor, with an alternative inhaled PI3Kδ inhibitor, nemiralisib (GSK2269557). The data presented is derived from Phase I clinical trials conducted in healthy volunteers, offering a baseline assessment of these compounds in a non-disease population.
Executive Summary
This compound demonstrated an acceptable safety profile in its first-in-human Phase I trial, with no serious adverse events or clinically significant drug-associated safety concerns reported.[1][2] Similarly, nemiralisib was generally well-tolerated in healthy subjects; however, a notable adverse event was the occurrence of post-inhalation cough. Both molecules, designed for local administration to the lungs, represent a therapeutic strategy to maximize efficacy in respiratory diseases while minimizing systemic side effects often associated with oral PI3K inhibitors.
Data Presentation: Safety and Tolerability Overview
The following tables summarize the key design aspects and safety findings from the respective Phase I studies in healthy volunteers.
Table 1: Study Design and Dosing Information
| Parameter | This compound (NCT03436316) | Nemiralisib (GSK2269557) (NCT02691325 & NCT03189589) |
| Study Design | 3-part, randomized, placebo-controlled, single-blind (SAD/MAD), open-label (IV) | 3-part, placebo-controlled, double-blind (SAD/MAD), open-label (oral bioavailability) and a separate randomized, double-blind, parallel-group study |
| Population | 78 healthy male and female volunteers[1][3] | 22 healthy subjects in the first study and 12 in the second[4] |
| Single Ascending Dose (SAD) Range | 0.1 mg to 7.7 mg (inhaled) | 100 µg and 200 µg in the initial study; 500 µg and 750 µg in the new formulation study |
| Multiple Ascending Dose (MAD) Regimen | 0.6 mg, 1.8 mg, and 3.1 mg once daily for 9 days | 200 µg once daily for 10 days |
| Intravenous (IV) Dose | 0.15 mg (single dose) | Not administered in these studies |
Table 2: Comparative Safety and Tolerability Profile in Healthy Volunteers
| Finding | This compound | Nemiralisib |
| Overall Tolerability | All single and multiple inhaled doses were well-tolerated. | Inhalation of single and repeat doses was well-tolerated. |
| Serious Adverse Events (SAEs) | No SAEs reported. | No SAEs reported. |
| Most Common Adverse Events | Not specified in detail, but no clinically significant drug-associated safety concerns were raised. | Two non-drug-related adverse events were observed in one study. A low frequency of individual adverse events was reported in another. Post-inhalation cough is a known adverse event associated with nemiralisib. |
| Withdrawals due to Adverse Events | Not reported. | None. |
Experimental Protocols
This compound: Phase I Safety and Tolerability Assessment (NCT03436316)
The safety and tolerability of this compound were the primary endpoints of this first-in-human study. The protocol involved comprehensive monitoring of participants throughout the screening, treatment, and follow-up periods.
Key Safety Assessments:
-
Adverse Event (AE) Monitoring: Continuous monitoring and recording of all adverse events, with assessment of severity and relationship to the study drug.
-
Physical Examinations: Brief physical examinations, including assessment of general appearance, skin, cardiovascular, respiratory, and abdominal systems, were conducted at screening and at specified time points during the study.
-
Vital Signs: Blood pressure, pulse rate, respiratory rate, and body temperature were measured at regular intervals pre- and post-dose.
-
12-Lead Electrocardiogram (ECG): ECGs were performed at screening and at multiple time points after dosing to monitor for any cardiac effects.
-
Laboratory Safety Tests: Blood and urine samples were collected at scheduled times to monitor hematology, clinical chemistry, and urinalysis parameters.
-
Post-inhalation Cough Monitoring: As an exploratory endpoint, objective cough monitoring was included, given that cough has been observed with other inhaled PI3K inhibitors.
Nemiralisib: Phase I Safety and Tolerability Assessment (NCT02691325 & NCT03189589)
The safety, tolerability, and pharmacokinetics of nemiralisib were evaluated in healthy volunteers through two separate studies. The safety monitoring protocols were similar to those for this compound.
Key Safety Assessments:
-
Adverse Event (AE) Monitoring: All adverse events were recorded throughout the studies.
-
Vital Signs, ECG, and Laboratory Tests: Regular monitoring of vital signs, 12-lead ECGs, and routine laboratory tests were conducted.
-
Post-inhalation Monitoring: In the study with patients, specific monitoring for post-inhalation cough was conducted for 5 minutes after dosing.
-
Pharmacokinetic Analysis: Serial pharmacokinetic analyses for plasma exposure were performed during the first 24 hours post-dosing, with follow-up measurements on subsequent days.
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of PI3Kγ and PI3Kδ, the targets of this compound. Activation of these pathways in immune cells is crucial for their function and is implicated in the inflammatory cascade of respiratory diseases.
References
- 1. Characterisation of pharmacokinetics, safety and tolerability in a first-in-human study for this compound, a novel inhaled selective PI3Kγδ dual inhibitor targeting airway inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. A study to evaluate the safety, tolerability and absorption to the blood after administration of single and multiple doses of this compound in healthy participants. [astrazenecaclinicaltrials.com]
- 4. Safety, Tolerability, and Pharmacokinetics of a New Formulation of Nemiralisib Administered via a Dry Powder Inhaler to Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhaled PI3K Inhibitors: A Comparative Analysis of AZD8154 and Nemiralisib Pharmacokinetics
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetics of the inhaled phosphoinositide 3-kinase (PI3K) inhibitor AZD8154 against the alternative, nemiralisib (GSK2269557). This analysis is supported by experimental data from early-phase clinical trials in healthy volunteers, offering insights into their potential as inhaled therapies for respiratory diseases.
This compound is a potent, inhaled dual inhibitor of the PI3Kγ and PI3Kδ isoforms, which are key signaling molecules in the inflammatory cascade associated with respiratory conditions like asthma.[1][2] By targeting these isoforms, which are predominantly expressed in leukocytes, this compound aims to modulate the immune response in the airways with minimal systemic exposure.[3][4] Nemiralisib is a selective inhibitor of the PI3Kδ isoform and has also been investigated as an inhaled treatment for chronic obstructive pulmonary disease (COPD).[5]
This guide will delve into the pharmacokinetic profiles of these two compounds, presenting data in a comparative format, detailing the experimental methodologies, and visualizing the targeted signaling pathway and a typical pharmacokinetic study workflow.
Comparative Pharmacokinetics of Inhaled this compound and Nemiralisib
The following table summarizes the key pharmacokinetic parameters of inhaled this compound and nemiralisib following single ascending doses in healthy volunteers.
| Pharmacokinetic Parameter | This compound | Nemiralisib (GSK2269557) |
| Mechanism of Action | Dual PI3Kγ and PI3Kδ inhibitor | Selective PI3Kδ inhibitor |
| Indication (Development) | Asthma | Chronic Obstructive Pulmonary Disease (COPD) |
| Terminal Half-Life (t½) | 18.0 - 32.0 hours | Not explicitly stated in single-dose studies |
| Time to Maximum Concentration (Tmax) | 0.17 - 0.75 hours | Approximately 2 hours |
| Pulmonary Bioavailability | Approximately 94% | Not explicitly stated |
| Dose Proportionality | Systemic exposure increased in a dose-proportional manner | Near dose-proportionality observed |
Experimental Protocols
The data presented in this guide are derived from Phase 1, randomized, placebo-controlled, single and multiple ascending dose studies conducted in healthy volunteers.
This compound Phase 1 Study (NCT03436316)
The pharmacokinetic profile of this compound was evaluated in a three-part study.
-
Part 1 (Single Ascending Dose - SAD): Healthy male and female participants received single inhaled doses of this compound ranging from 0.1 mg to 7.7 mg or a placebo. Serial plasma samples were collected at predefined time points post-dose to determine the pharmacokinetic parameters.
-
Part 2 (Bioavailability): A single cohort received a single intravenous (IV) dose of this compound followed by a single inhaled dose to determine the absolute pulmonary bioavailability.
-
Part 3 (Multiple Ascending Dose - MAD): Participants received once-daily inhaled doses of this compound for a specified duration to assess the safety, tolerability, and pharmacokinetics at a steady state.
Nemiralisib (GSK2269557) Phase 1 Study
The pharmacokinetics of nemiralisib were assessed in a study involving healthy subjects who received single and repeat inhaled doses.
-
Single Ascending Dose: Healthy volunteers were administered single inhaled doses of nemiralisib. Plasma concentrations of the drug were measured over time to characterize the single-dose pharmacokinetic profile.
-
Multiple Ascending Dose: Another cohort of healthy volunteers received repeated inhaled doses of nemiralisib to evaluate its steady-state pharmacokinetics and potential for accumulation.
Bioanalytical Method for Plasma Concentration Analysis
For both this compound and nemiralisib, plasma concentrations were determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A generalized workflow for this analysis is as follows:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision during analysis.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system. The drug and its internal standard are separated from other components in the plasma on a C18 analytical column using a specific mobile phase composition.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its internal standard based on their unique mass-to-charge ratios.
-
Data Analysis: The peak areas of the drug and the internal standard are used to calculate the concentration of the drug in the original plasma sample by comparing it to a standard curve prepared with known concentrations of the drug.
Signaling Pathway and Experimental Workflow
PI3Kγ/δ Signaling Pathway in Airway Inflammation
This compound targets the gamma and delta isoforms of PI3K, which are critical in the signaling cascades of immune cells that drive airway inflammation in asthma. Upon activation by various stimuli, such as allergens or pro-inflammatory cytokines, PI3Kγ and PI3Kδ phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, including Akt and mTOR, leading to cellular responses such as immune cell activation, proliferation, and cytokine release. By inhibiting PI3Kγ and PI3Kδ, this compound aims to dampen these inflammatory processes.
Caption: PI3Kγ/δ signaling pathway in airway inflammation and its inhibition by this compound.
Typical Pharmacokinetic Study Workflow
The workflow for a single ascending dose pharmacokinetic study involves several key stages, from volunteer recruitment to data analysis.
Caption: A typical workflow for a single ascending dose pharmacokinetic clinical trial.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. targetedonc.com [targetedonc.com]
- 4. The Mechanisms and Therapeutic Implications of PI3K Signaling in Airway Inflammation and Remodeling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
AZD8154: A Comparative Analysis of Kinase Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of AZD8154, a potent dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ). The data presented herein is intended to offer an objective overview of its on-target potency and off-target cross-reactivity, supported by available experimental data and methodologies.
Introduction to this compound
This compound is a dual PI3Kγ and PI3Kδ inhibitor developed for the treatment of respiratory diseases such as asthma.[1][2] These two PI3K isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for inflammatory conditions.[3] By simultaneously targeting both γ and δ isoforms, this compound aims to provide a comprehensive inhibition of the PI3K/AKT/mTOR signaling pathway in immune cells, which is crucial for their activation, proliferation, and inflammatory responses.
On-Target Potency: PI3K Isoform Selectivity
This compound demonstrates high potency against its intended targets, PI3Kγ and PI3Kδ, with significantly lower activity against the ubiquitously expressed PI3Kα and PI3Kβ isoforms. This selectivity is crucial for minimizing potential side effects associated with the inhibition of these broadly important kinases.
Biochemical Inhibition of Human PI3K Isoforms
The inhibitory activity of this compound against the four Class I PI3K isoforms has been determined through biochemical assays. The data, summarized in the table below, showcases the compound's potent and selective inhibition of the γ and δ isoforms.
| Kinase Isoform | pIC50 | IC50 (nM) | Selectivity vs. PI3Kα (fold) | Selectivity vs. PI3Kβ (fold) |
| PI3Kγ | 9.1 | 0.79 | ~77 | ~1772 |
| PI3Kδ | 9.2 | 0.69 | ~88 | ~2029 |
| PI3Kα | 7.2 | 61 | 1 | ~23 |
| PI3Kβ | 5.9 | 1400 | ~0.04 | 1 |
Data sourced from AstraZeneca's Open Innovation portal.[2]
Cellular Inhibition of PI3K Isoform Pathways
The potent and selective activity of this compound observed in biochemical assays translates to cellular systems. The following table presents the compound's inhibitory activity in cell lines where specific PI3K isoform signaling is predominant.
| Cellular Target | Cell Line | pIC50 | IC50 (nM) |
| PI3Kγ | RAW 264.7 | 9.1 | 0.76 |
| PI3Kδ | JEKO-1 | 8.4 | 4.3 |
| PI3Kα | PDPK1 | <4.7 | >18400 |
| PI3Kβ | TOR7 | <4.5 | >30000 |
Data sourced from AstraZeneca's Open Innovation portal.[2]
Cross-Reactivity Profile: Off-Target Kinase Screening
A critical aspect of drug development is understanding a compound's potential for off-target effects. This compound has been profiled against a broad panel of kinases to assess its cross-reactivity. The detailed results of this screening are available in the supporting information of the primary publication, "Discovery of this compound, a Dual PI3Kγδ Inhibitor for the Treatment of Asthma," in the Journal of Medicinal Chemistry. The publication states that this compound exhibits high selectivity against off-targets. For a comprehensive list of all kinases tested and the corresponding inhibition data, researchers are encouraged to consult this supplementary material.
Signaling Pathway Context
This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the canonical pathway and the points of inhibition by this compound.
Caption: The PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Experimental Methodologies
The following sections provide an overview of the likely experimental protocols used to generate the selectivity and cross-reactivity data for this compound.
Biochemical PI3K Isoform Inhibition Assays
The IC50 values for this compound against PI3K isoforms were likely determined using a biochemical assay that measures the enzymatic activity of purified recombinant PI3K. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.
General Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are prepared in a suitable assay buffer. A lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), is also prepared.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The PI3K enzyme, ATP, and the lipid substrate are incubated with the various concentrations of this compound.
-
Detection: The reaction product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), or the consumed ATP (as ADP), is quantified. In a TR-FRET assay, this could involve a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody binding to a GST-tagged PIP3-binding protein, along with a streptavidin-allophycocyanin (SA-APC) conjugate. The FRET signal is inversely proportional to the amount of PIP3 produced. In an ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cellular PI3K Isoform Inhibition Assays
Cellular activity is often assessed by measuring the phosphorylation of downstream effectors, such as AKT.
General Protocol Outline:
-
Cell Culture: Cell lines with well-characterized PI3K isoform signaling pathways are cultured (e.g., RAW 264.7 for PI3Kγ, JEKO-1 for PI3Kδ).
-
Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound.
-
Pathway Stimulation: The specific PI3K pathway is activated using an appropriate stimulant (e.g., a chemokine for PI3Kγ or an antibody for the B-cell receptor for PI3Kδ).
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Detection of pAKT: The levels of phosphorylated AKT (pAKT) are measured using methods such as Western blotting, ELISA, or bead-based immunoassays (e.g., Luminex).
-
Data Analysis: The pAKT signal is normalized to total AKT or a housekeeping protein and plotted against the inhibitor concentration to determine the cellular IC50.
The diagram below outlines a general workflow for assessing kinase inhibitor selectivity.
Caption: General workflow for kinase inhibitor selectivity profiling.
Conclusion
This compound is a highly potent and selective dual inhibitor of PI3Kγ and PI3Kδ, with substantial selectivity over PI3Kα and PI3Kβ isoforms in both biochemical and cellular assays. The available data suggests a favorable cross-reactivity profile, indicating a low potential for off-target kinase-mediated effects. For a complete understanding of its selectivity, researchers should refer to the comprehensive kinase panel data provided in the supplementary materials of the cited primary research article. This focused activity on key signaling nodes in immune cells underscores its potential as a targeted therapy for inflammatory diseases.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of AZD8154
This document provides crucial safety and logistical information for the proper disposal of AZD8154, a selective PI3Kγδ dual inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals. Adherence to these steps is vital for maintaining laboratory safety and ensuring environmental compliance.
Disclaimer: As a research compound, a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available. Therefore, the following procedures are based on established best practices for the disposal of investigational drugs and hazardous laboratory chemicals. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related tasks, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective garment is necessary to prevent skin contact.
Step-by-Step Disposal Protocol for this compound
The primary and universally accepted method for the disposal of investigational compounds like this compound is through a licensed professional hazardous waste management service, coordinated by your institution's EHS department. On-site chemical treatment or neutralization is not recommended without explicit institutional approval.
Step 1: Waste Identification and Segregation
-
Identify all forms of this compound waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated lab materials (e.g., pipette tips, gloves, weighing paper, vials).
-
-
Segregate this compound waste. Do not mix it with other chemical waste streams unless explicitly permitted by your EHS department. Keeping waste streams separate is crucial for proper disposal and safety.
Step 2: Container Management
-
Select an appropriate container. Use a chemically compatible, leak-proof container with a secure, tightly sealing lid for all this compound waste.
-
Label the container immediately. As soon as the first item of waste is placed in the container, it must be labeled. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
An estimate of the concentration and quantity.
-
-
Keep the container closed. The waste container must remain sealed at all times, except when you are adding more waste. This minimizes the risk of spills and exposure to vapors.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be located at or near the point of waste generation and be under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to mitigate any potential leaks.
-
Store the container away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your EHS department. Once the waste container is nearly full, or when the experiment is complete, you must contact your institution's EHS department to arrange for a waste pickup.
-
Complete the necessary paperwork. You will likely need to fill out a hazardous waste pickup request form, either online or as a hard copy. This form typically requires the following information:
-
The name of the Principal Investigator (PI).
-
The location (building and room number).
-
A complete list of the container's contents, including chemical names and estimated percentages. Do not use abbreviations or chemical formulas.
-
-
Prepare for pickup. Ensure the waste container is properly sealed and labeled and is accessible to the EHS personnel at the scheduled time. EHS will then transport the waste for final disposal, which is typically high-temperature incineration.
Summary of Key Disposal Procedures
| Procedure | Key Requirements | Rationale |
| Consultation | Contact your institution's Environmental Health and Safety (EHS) department. | Ensures compliance with all relevant regulations and institutional policies. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | Minimizes personal exposure to the chemical compound. |
| Waste Segregation | Collect all this compound-contaminated materials separately from other waste streams. | Prevents dangerous chemical reactions and ensures proper disposal routing. |
| Containerization | Use a designated, leak-proof, and chemically compatible container with a secure lid. | Contains the hazardous waste safely and prevents environmental release. |
| Labeling | Immediately label the container with "Hazardous Waste" and the full chemical name "this compound". | Provides clear identification of the contents for safe handling and disposal. |
| Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment. | Ensures safe, temporary storage at the point of generation as per regulations. |
| Disposal Request | Complete and submit a hazardous waste pickup request to your EHS department. | Initiates the formal process for collection and final disposal by certified professionals. |
Visualizing Key Processes
To further clarify the context and procedures, the following diagrams illustrate the signaling pathway of this compound and the workflow for its proper disposal.
Caption: this compound inhibits PI3Kγ and PI3Kδ, blocking PIP3 formation.
Caption: Workflow for the compliant disposal of this compound waste.
Safeguarding Researchers: A Comprehensive Guide to Handling AZD8154
For Immediate Use by a Professional Audience: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AZD8154. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent PI3Kγδ dual inhibitor.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the principles of handling potent pharmaceutical compounds is mandatory. This compound should be treated as a highly potent active pharmaceutical ingredient (HPAPI).
Personal Protective Equipment (PPE) and Engineering Controls
The primary goal is to minimize exposure through a combination of engineering controls and appropriate PPE. The open handling of powdered this compound is strongly discouraged.
Minimum PPE Requirements:
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of the compound in solid or solution form. |
| Lab Coat | Disposable, back-closing, long-sleeved gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95 or higher-rated respirator. | Essential when handling the powdered form of this compound to prevent inhalation of airborne particles. |
Engineering Controls:
| Control | Application |
| Ventilated Balance Enclosure (VBE) or Fume Hood | All weighing and initial preparation of this compound powder should be conducted within a certified VBE or chemical fume hood to contain airborne particles. |
| Biological Safety Cabinet (BSC) | For cell culture and other sterile applications involving this compound solutions. |
Occupational Exposure Control
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, a control banding approach is recommended. Potent compounds in early development are often assigned to an Occupational Exposure Band (OEB) to guide handling procedures.[1][2][3][4][5] Given its nature as a potent kinase inhibitor, this compound would likely fall into a high-potency category.
| Occupational Exposure Band (OEB) | Exposure Range (µg/m³) | Handling Recommendations |
| OEB 4 | 1 - 10 | Use of ventilated enclosures (fume hood, VBE), dedicated lab space, and stringent PPE protocols. |
| OEB 5 | < 1 | Requires the highest level of containment, such as glove boxes or isolators, especially for powder handling. |
Researchers should consult with their institution's Environmental Health and Safety (EHS) department to determine the appropriate OEB and associated handling protocols.
Experimental Protocols: Step-by-Step Guidance
Weighing and Solution Preparation
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the VBE or fume hood is functioning correctly.
-
Weighing:
-
Perform all weighing of powdered this compound within the VBE or fume hood.
-
Use a dedicated set of utensils (spatula, weigh paper/boat).
-
To minimize handling, consider taring the vial and directly weighing the compound into it.
-
-
Dissolving in DMSO:
-
This compound is available pre-dissolved in DMSO. If preparing from solid, follow these steps.
-
Slowly add the DMSO to the vial containing the weighed this compound powder.
-
Cap the vial securely and vortex gently until the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol generation.
-
For cell culture applications, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.
-
Spill Management
Immediate and appropriate response to a spill is critical to prevent exposure.
-
Powder Spill:
-
Alert others and evacuate the immediate area.
-
If trained and equipped with a respirator, gently cover the spill with absorbent pads wetted with water to prevent the powder from becoming airborne.
-
Carefully collect the absorbed material and contaminated pads using forceps and place them in a sealed bag for hazardous waste disposal.
-
Clean the area with a suitable decontaminating agent, followed by a thorough rinse with water.
-
-
Solution Spill (in DMSO):
-
Contain the spill using absorbent pads.
-
Collect the saturated pads and place them in a sealed container for chemical waste.
-
Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE, weigh boats, and other disposable materials should be collected in a dedicated, labeled hazardous waste bag. |
| Liquid Waste | Unused or waste solutions of this compound in DMSO should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain, as DMSO can cause odor problems in municipal wastewater. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste. This container should be clearly labeled with the contents. |
All hazardous waste must be collected by your institution's EHS department for proper disposal, likely via incineration.
References
- 1. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. CCOHS: Control Banding [ccohs.ca]
- 4. Control banding - Wikipedia [en.wikipedia.org]
- 5. research.unl.edu [research.unl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
